Product packaging for Brepocitinib(Cat. No.:CAS No. 1883299-62-4)

Brepocitinib

Cat. No.: B610002
CAS No.: 1883299-62-4
M. Wt: 389.4 g/mol
InChI Key: BUWBRTXGQRBBHG-MJBXVCDLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brepocitinib (PF-06700841) is an oral, once-daily, novel small molecule that acts as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) . This unique mechanism of action allows it to selectively suppress key cytokine signaling pathways implicated in a wide range of autoimmune and inflammatory diseases . By inhibiting TYK2 and JAK1, this compound reduces the signaling of pro-inflammatory cytokines, including type I interferons (IFN-α/β), IL-12, IL-23, and IFNγ . This targeted cytokine blockade provides a strong scientific rationale for its investigation in various immunological conditions. This compound has demonstrated significant efficacy in preclinical and clinical research across multiple disease models. It has shown statistically significant and clinically meaningful results in studies for conditions such as psoriatic arthritis, plaque psoriasis, alopecia areata, and hidradenitis suppurativa . A phase IIb trial in active psoriatic arthritis showed that this compound at 30 mg and 60 mg once daily was superior to placebo in reducing disease signs and symptoms . Most notably, a groundbreaking phase III trial (VALOR) in dermatomyositis met its primary endpoint and all key secondary endpoints, with the 30 mg dose achieving a clinically meaningful and statistically significant improvement in the mean Total Improvement Score (TIS) at 52 weeks compared to placebo . The trial also demonstrated a significant steroid-sparing effect, with many patients able to reduce or discontinue background corticosteroid use . Research into the compound's properties shows that this compound is rapidly absorbed and is primarily metabolized by CYP3A4/5, with the majority of the dose recovered in urine . For research purposes, this compound represents a critical tool for elucidating the roles of JAK/STAT pathways in disease pathogenesis. Its development is focused on severe autoimmune diseases with high unmet need, and it is also being investigated in ongoing Phase III trials for non-anterior non-infectious uveitis . This compound offers researchers a targeted therapeutic agent to explore the synergistic effect of dual TYK2/JAK1 inhibition, which may provide greater efficacy in certain highly inflammatory settings compared to inhibiting either kinase alone .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21F2N7O B610002 Brepocitinib CAS No. 1883299-62-4

Properties

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWBRTXGQRBBHG-MJBXVCDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883299-62-4
Record name Brepocitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883299624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06700841
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BREPOCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X8387Q25N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Brepocitinib's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brepocitinib (formerly PF-06700841) is an orally bioavailable small molecule that functions as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on critical signaling pathways, and the experimental evidence that substantiates its therapeutic rationale in various autoimmune and inflammatory diseases. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, thereby regulating gene expression involved in immunity, inflammation, hematopoiesis, and other vital cellular processes. The JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with the intracellular domains of cytokine receptors. Upon ligand binding and receptor dimerization, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription. Dysregulation of the JAK-STAT pathway is a key pathogenic driver in a multitude of autoimmune and inflammatory disorders.

This compound: A Dual TYK2/JAK1 Inhibitor

This compound is a novel therapeutic agent that selectively targets and inhibits the enzymatic activity of TYK2 and JAK1.[1] By dually inhibiting these two key members of the JAK family, this compound effectively modulates the signaling of a broad spectrum of pro-inflammatory cytokines implicated in the pathophysiology of numerous autoimmune diseases.

Biochemical Potency and Selectivity

This compound demonstrates potent inhibition of TYK2 and JAK1 in cell-free biochemical assays. Its selectivity for TYK2 and JAK1 over other JAK family members, JAK2 and JAK3, has been quantitatively established through the determination of half-maximal inhibitory concentrations (IC50). This selectivity profile is crucial for its therapeutic effect and safety, as JAK2 is centrally involved in erythropoietin and thrombopoietin signaling, and JAK3 is critical for common gamma chain cytokine signaling essential for lymphocyte development and function.

Kinase TargetIC50 (nM)
JAK1 17[2][3]
TYK2 23[2][3]
JAK2 77[2][3]
JAK3 6490[2][3]
Table 1: Biochemical Inhibitory Potency of this compound against JAK Family Kinases.
Cellular Activity: Inhibition of Cytokine-Induced STAT Phosphorylation

The functional consequence of TYK2 and JAK1 inhibition by this compound is the blockade of downstream signaling cascades. This has been demonstrated in cellular assays, particularly in human whole blood, where this compound effectively inhibits the phosphorylation of STAT proteins induced by various cytokines. The IC50 values from these assays provide a quantitative measure of this compound's potency in a more physiologically relevant context.

Cytokine StimulusSignaling PathwayPhosphorylated STATCellular SystemIC50 (nM)
IFNα TYK2/JAK1pSTAT1Pooled DM Patient PBMCs4[4]
IFNβ TYK2/JAK1pSTAT3Pooled DM Patient PBMCs2[4]
IL-6 JAK1/JAK2/TYK2pSTAT1/pSTAT3Pooled DM Patient PBMCs≤ 30[4]
IL-12 TYK2/JAK2pSTAT4Human Whole Blood65[2][3]
IL-23 TYK2/JAK2pSTAT3Human Whole Blood120[2][3]
IL-15 JAK1/JAK3pSTAT5Human Whole Blood238[2][3]
IL-21 JAK1/JAK3pSTAT3Human Whole Blood204[2][3]
EPO JAK2/JAK2pSTAT5CD34+ Progenitor Cells577[2][3]
Table 2: Cellular Inhibitory Potency of this compound on Cytokine-Induced STAT Phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a generalized workflow for assessing its inhibitory activity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammation) STAT_dimer->Gene_Transcription Translocates to Nucleus & Initiates This compound This compound This compound->JAK1 Inhibits This compound->TYK2 Inhibits

This compound's Inhibition of the JAK-STAT Signaling Pathway.

G cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_Kinase Recombinant JAK1/TYK2/JAK2/JAK3 Incubate_this compound Incubate with This compound Recombinant_Kinase->Incubate_this compound ATP_Substrate ATP & Substrate ATP_Substrate->Incubate_this compound Measure_Activity Measure Kinase Activity (e.g., ADP-Glo) Incubate_this compound->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 Cells Immune Cells (e.g., PBMCs) Pre-incubate Pre-incubate with This compound Cells->Pre-incubate Stimulate Stimulate with Cytokine Pre-incubate->Stimulate Lyse_Stain Lyse Cells & Stain for pSTAT Stimulate->Lyse_Stain Flow_Cytometry Analyze by Flow Cytometry Lyse_Stain->Flow_Cytometry Calculate_IC50_cellular Calculate IC50 Flow_Cytometry->Calculate_IC50_cellular

References

Brepocitinib Signaling Pathway Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brepocitinib (formerly PF-06700841) is an orally administered, small molecule, selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] Developed as a potential first-in-class dual inhibitor, its mechanism is designed to offer greater efficacy in treating highly inflammatory autoimmune diseases compared to agents that inhibit either TYK2 or JAK1 alone.[3] By targeting these key intracellular kinases, this compound disrupts the signaling pathways of numerous cytokines implicated in the pathogenesis of various autoimmune and inflammatory disorders, including dermatomyositis, psoriasis, psoriatic arthritis, and ulcerative colitis.[4][5] This technical guide provides an in-depth overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade.

Core Mechanism of Action: Dual Inhibition of TYK2 and JAK1

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by over 50 cytokines to regulate processes like inflammation, hematopoiesis, and immune activation.[6] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. This compound exerts its therapeutic effect by potently and selectively inhibiting two of the four JAK isoforms: TYK2 and JAK1.[4]

This dual inhibition disrupts the downstream signaling of a specific set of pro-inflammatory cytokines whose receptors rely on TYK2 and/or JAK1 for signal transduction.[6] Key cytokine pathways inhibited by this compound include:

  • Type I Interferons (IFN-α/β) : Signal through a JAK1/TYK2 heterodimer.

  • Interleukin-12 (IL-12) and Interleukin-23 (IL-23) : Also signal via JAK1/TYK2, and are central to the pathogenesis of many autoimmune diseases.[4][5]

  • Interleukin-6 (IL-6) : Primarily signals through JAK1.[4]

  • Type II Interferon (IFN-γ) : Signals through a JAK1/JAK2 heterodimer.[5]

Upon oral administration, this compound binds to and inhibits the activation of TYK2 and JAK1, which prevents the subsequent phosphorylation and activation of STAT proteins.[1][2] This blockade halts the translocation of phosphorylated STATs to the nucleus, thereby preventing the transcription of target genes involved in the inflammatory response.[6] This targeted disruption of TYK2- and JAK1-dependent cytokine signaling ultimately reduces the inflammation-induced damage characteristic of certain immunological diseases.[1][2]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine_IFN Type I IFN (IFN-α/β) Receptor_IFN IFN Receptor Cytokine_IFN->Receptor_IFN Cytokine_IL12_23 IL-12, IL-23 Receptor_IL12_23 IL-12/23 Receptor Cytokine_IL12_23->Receptor_IL12_23 Cytokine_IL6 IL-6 Receptor_IL6 IL-6 Receptor Cytokine_IL6->Receptor_IL6 JAK1_1 JAK1 Receptor_IFN->JAK1_1 TYK2_1 TYK2 Receptor_IFN->TYK2_1 JAK1_2 JAK1 Receptor_IL12_23->JAK1_2 TYK2_2 TYK2 Receptor_IL12_23->TYK2_2 JAK1_3 JAK1 Receptor_IL6->JAK1_3 JAK2_3 JAK2 Receptor_IL6->JAK2_3 STAT_1 STAT JAK1_1->STAT_1 Phosphorylate TYK2_1->STAT_1 Phosphorylate STAT_2 STAT JAK1_2->STAT_2 Phosphorylate TYK2_2->STAT_2 Phosphorylate STAT_3 STAT JAK1_3->STAT_3 Phosphorylate JAK2_3->STAT_3 Phosphorylate pSTAT_1 pSTAT Gene_Expression Inflammatory Gene Transcription pSTAT_1->Gene_Expression pSTAT_2 pSTAT pSTAT_2->Gene_Expression pSTAT_3 pSTAT pSTAT_3->Gene_Expression This compound This compound This compound->JAK1_1 INHIBITS This compound->TYK2_1 INHIBITS This compound->JAK1_2 INHIBITS This compound->TYK2_2 INHIBITS This compound->JAK1_3 INHIBITS

Caption: this compound dual inhibition of JAK1 and TYK2 in the JAK-STAT pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified through both in vitro enzymatic assays and clinical trial efficacy data.

Table 1: In Vitro Inhibitory Potency of this compound

Target Kinase IC50 (nM) Selectivity Profile
TYK2 23 Potent Inhibition
JAK1 17 Potent Inhibition
JAK2 77 Reduced activity vs. TYK2/JAK1

Data sourced from Selleck Chemicals.[7]

Table 2: Phase 3 VALOR Trial Efficacy in Dermatomyositis (52 Weeks)

Endpoint This compound (30 mg) Placebo Outcome
Mean Total Improvement Score (TIS) 46.5 31.2 Primary endpoint met[8]
Patients achieving TIS ≥ 40 (Moderate Response) >66% N/A Clinically meaningful response[8]
Patients achieving TIS ≥ 60 (Major Response) ~50% N/A Significant improvement[8]
Cutaneous Clinical Remission 44% 21% Statistically significant[8]

| Steroid Discontinuation | 42% | 23% | Steroid-sparing effect demonstrated[8] |

Key Experimental Protocols and Findings

1. In Vitro Keratinocyte Model for Cutaneous Inflammation

This experiment was designed to assess the potential of this compound in treating the cutaneous manifestations of dermatomyositis by measuring its effect on interferon-stimulated human epidermal keratinocytes.[9]

  • Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_analysis Analysis cluster_results Key Results A Normal Human Epidermal Keratinocytes (HEKa) Cultured B Pre-treatment with this compound (130 nM or 1 µM) for 2 hours A->B C Stimulation with Cytokines for 24 hours (1 ng/mL Type I IFN or 10 ng/mL IFN-γ) B->C D Measurement of STAT1 and STAT3 Phosphorylation C->D E Gene Expression Analysis (IL-6, IL-12, IP-10, MCP-1, ICAM-1) C->E F Apoptosis Assay C->F G Significant concentration-dependent reduction in pSTAT1 and pSTAT3 D->G H Significant reduction in pro-inflammatory gene expression (e.g., IL-6) D->H I Normalization of apoptosis to basal levels D->I E->G E->H E->I F->G F->H F->I

Caption: Experimental workflow for testing this compound on keratinocytes.

  • Detailed Methodology

    • Cell Culture : Normal human epidermal keratinocytes (HEKa) were cultured under standard conditions.

    • Pre-treatment : HEKa were pre-treated for 2 hours with this compound at concentrations of 130 nM (representing the unbound average concentration, Cavg, of a 30 mg once-daily dose) or 1 µM.[9]

    • Stimulation : Following pre-treatment, cells were stimulated with 1 ng/mL of Type I IFN, 10 ng/mL of IFN-γ, or a combination of both for 24 hours to induce an inflammatory state.[9]

    • Analysis : After the stimulation period, cell lysates and RNA were collected for analysis of STAT1 and STAT3 phosphorylation, pro-inflammatory gene expression (including IL-6, IL-12, IP-10, MCP-1, and ICAM-1), and apoptosis levels.[9]

  • Key Findings : this compound demonstrated a significant, concentration-dependent reduction in both STAT1 and STAT3 phosphorylation in the stimulated keratinocytes.[9] This led to a corresponding decrease in the gene expression of multiple pro-inflammatory cytokines and chemokines, including IL-6.[9] Furthermore, the treatment effectively normalized apoptosis to basal levels, indicating its potential to prevent the exaggerated keratinocyte apoptosis seen in the cutaneous manifestations of dermatomyositis.[9]

2. In Vivo Pharmacokinetics (Rat Model)

Pharmacokinetic properties were evaluated in Sprague-Dawley rats to determine the drug's absorption, distribution, and clearance.

  • Methodology : The tosylate salt of this compound was administered to rats intravenously (1 mg/kg) and orally (3 mg/kg). Plasma concentrations were measured over time to determine key PK parameters.[7]

  • Key Findings : this compound exhibited high oral bioavailability of 83% in rats, consistent with its high passive permeability and solubility properties. The plasma clearance was 31 mL/min/kg with a volume of distribution of 2.0 L/kg.[7] Following the 3 mg/kg oral dose, the maximum plasma concentration (Cmax) was 774 ng/mL.[7] These favorable pharmacokinetic properties support its development as an oral, once-daily therapy.

This compound is a potent dual inhibitor of TYK2 and JAK1 that effectively blocks the signaling of key pro-inflammatory cytokines involved in the pathogenesis of multiple autoimmune diseases. Its mechanism of action is well-characterized, demonstrating significant inhibition of the JAK-STAT pathway in relevant cell types. Quantitative data from both in vitro assays and late-stage clinical trials underscore its therapeutic potential. The favorable oral pharmacokinetic profile and demonstrated efficacy in reducing inflammatory responses provide a strong rationale for its continued development for conditions with high unmet medical need, such as dermatomyositis.[5][6]

References

Brepocitinib: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841) is an orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are integral components of the JAK-STAT signaling pathway, which plays a crucial role in the immune system by mediating the signaling of various pro-inflammatory cytokines.[1] By inhibiting TYK2 and JAK1, this compound effectively modulates the immune response, making it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ulcerative colitis, and alopecia areata.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and bioavailability of this compound, summarizing key data from clinical studies and detailing the experimental methodologies employed.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized through various clinical trials involving healthy volunteers and patient populations.[3][4] These studies have established a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption

This compound is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) typically occurring within one hour.[3] The intestinal absorption of this compound is essentially complete.[5]

Bioavailability

The absolute oral bioavailability of this compound is approximately 75%, indicating a high fraction of the administered dose reaches systemic circulation.[5][6] Studies have shown that the fraction absorbed (Fa) is high, estimated at 106.9%.[5]

Distribution

This compound exhibits a considerable apparent volume of distribution (Vd/F), with typical values around 136 L, suggesting extensive distribution into tissues.[7][8] A population PK model in a broader patient population reported an apparent central volume of distribution (Vc/F) of 88.5 L.[4][9] this compound is not highly bound to plasma proteins, with a fraction unbound of 0.61.[3]

Metabolism

The elimination of this compound is predominantly driven by hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3] The major contributing enzymes are CYP3A4/5 (77%) and CYP1A2 (14%).[3][10] The parent drug, this compound, is the most abundant circulating species in plasma, accounting for 47.8% of the total radioactivity.[3][10] A major, but pharmacologically inactive, monohydroxylated metabolite (M1) is also prominent, constituting 37.1% of the circulating radioactivity.[3][10]

Excretion

The primary route of elimination for this compound and its metabolites is through renal excretion.[5] Following a single oral dose of radiolabeled this compound, approximately 88.0% of the dose was recovered in the urine, with a smaller fraction (8.7%) found in the feces.[5][10] Unchanged this compound accounts for a minor portion of the excreted dose in urine (less than 16%), highlighting the significance of metabolism in its clearance.[3][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound derived from population pharmacokinetic analyses and dedicated ADME studies.

ParameterValuePopulation/Study Details
Absorption
Absorption Rate Constant (ka)3.46 h⁻¹Population PK model in healthy volunteers and patients with psoriasis and alopecia areata.[7][8]
Absorption Lag Time (t_lag)0.24 hoursObserved with the oral tablet formulation in the same population PK model.[7][8]
Distribution
Apparent Volume of Distribution (Vd/F)136 L (60.5% CV)Population PK model in healthy volunteers and patients with psoriasis and alopecia areata.[7][8]
Apparent Central Volume of Distribution (Vc/F)88.5 LPopulation PK model in healthy volunteers and patients with various immuno-inflammatory diseases.[4][9]
Clearance
Apparent Clearance (CL/F)18.7 L/h (78% CV)Population PK model in healthy volunteers and patients with psoriasis and alopecia areata.[7][8]
Apparent Clearance (CL/F)17.5 L/hPopulation PK model in a typical 70-kg non-Asian female patient.[4][9]
Elimination Half-Life (t½)
Single Dose3.8–7.5 hoursHealthy volunteers and patients.[3]
Multiple Doses4.9–10.7 hoursHealthy volunteers and patients.[3]
Bioavailability
Absolute Bioavailability (F)~75% (90% CI: 67.3, 82.8%)Healthy male participants in a ¹⁴C-microtracer study.[5][6]
Fraction Absorbed (Fa)106.9%Healthy male participants in a ¹⁴C-microtracer study.[5]

CV: Coefficient of Variation; CI: Confidence Interval

Factors Influencing this compound Pharmacokinetics

Several factors have been identified to influence the pharmacokinetic profile of this compound.

Effect of Food

The administration of this compound with a high-fat meal has been shown to impact its absorption. A high-fat meal was associated with a 69.9% reduction in the absorption rate and a 28.3% decrease in the extent of absorption (relative bioavailability).[3][7][8] However, another analysis reported a more modest reduction in AUC (≈17.7%) and Cmax (≈35.7%).[3] Despite these effects, it is generally recommended that this compound can be taken with or without food.[3]

Pharmacokinetics in Different Populations

Population pharmacokinetic analyses have revealed some differences in this compound disposition among different ethnic groups. Asian populations were found to have a 24.3% lower apparent clearance compared to non-Asian populations, leading to higher exposure.[3][7][8] Another study noted a 10% lower clearance in Asians.[4][9] Additionally, males were observed to have a 13% higher apparent central volume of distribution compared to females, independent of body weight.[4][9]

Dose Proportionality

This compound exhibits linear pharmacokinetics at doses below 100 mg.[3] However, at doses of 100-200 mg, there are more than dose-proportional increases in both exposure (AUC) and maximum concentration (Cmax).[3] Nonlinear pharmacokinetics were observed at doses of 175 mg and above, with a 35.1% higher relative bioavailability at these higher doses.[3][7][8]

Experimental Protocols

The understanding of this compound's pharmacokinetics and bioavailability has been established through meticulously designed clinical studies. Below are the methodologies for key experiments.

Population Pharmacokinetic (PopPK) Analysis
  • Objective: To characterize the pharmacokinetic profile of this compound and identify factors influencing its variability in healthy volunteers and patients with various autoimmune diseases.

  • Study Design: Data was pooled from multiple Phase 1 and Phase 2 clinical trials.[3][4] These trials included single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers, as well as studies in patients with psoriasis, alopecia areata, psoriatic arthritis, ulcerative colitis, vitiligo, and hidradenitis suppurativa.[4]

  • Dosing: Oral doses of this compound ranged from 1 mg to 200 mg as single doses and up to 175 mg once daily in multiple-dose regimens.[4]

  • Data Collection: A large number of plasma concentration samples (e.g., 8552 samples from 775 individuals in one analysis) were collected at various time points after drug administration.[4][9]

  • Data Analysis: Nonlinear mixed-effects modeling (e.g., using NONMEM software) was employed to develop a population pharmacokinetic model.[3][7][8] The models were typically one- or two-compartment models with first-order absorption.[3][4] Covariate analysis was performed to assess the impact of demographics (e.g., age, sex, race, body weight) and clinical characteristics on pharmacokinetic parameters.[3][4]

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study using a ¹⁴C-Microtracer Approach
  • Objective: To determine the mass balance, metabolic fate, and absolute bioavailability of this compound in healthy male participants.[5][10]

  • Study Design: A Phase 1, open-label, non-randomized, two-period, single-dose study.[5]

  • Participants: Healthy male volunteers.[5][10]

  • Methodology:

    • Period A (Mass Balance): Participants received a single oral 60 mg dose of ¹⁴C-labeled this compound (~300 nCi).[5][10] Blood, urine, and feces were collected over a specified period to determine the total recovery of radioactivity.

    • Period B (Absolute Bioavailability): Participants received an unlabeled oral 60 mg dose of this compound followed by an intravenous (IV) 30 μg microdose of ¹⁴C-labeled this compound (~300 nCi).[5] The simultaneous oral and IV administration of different labeled forms of the drug allows for the precise determination of absolute bioavailability by comparing the AUC from the oral and IV routes.

  • Sample Analysis: Plasma, urine, and fecal samples were analyzed for total radioactivity using accelerator mass spectrometry (AMS).[10] Plasma samples were also analyzed for concentrations of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Signaling Pathway of this compound

Brepocitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT P JAK1->STAT P pSTAT p-STAT STAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene This compound This compound This compound->TYK2 Inhibits This compound->JAK1 Inhibits

Caption: this compound inhibits the TYK2/JAK1 signaling pathway.

Experimental Workflow for the ¹⁴C-Microtracer ADME Study

ADME_Workflow cluster_period_a Period A: Mass Balance cluster_period_b Period B: Absolute Bioavailability Dose_A Oral 60 mg ¹⁴C-Brepocitinib Collect_A Collect Blood, Urine, Feces Dose_A->Collect_A Analyze_A Analyze for Total Radioactivity (AMS) Collect_A->Analyze_A Result_A Determine Mass Balance and Excretion Routes Analyze_A->Result_A Dose_B_Oral Oral 60 mg Unlabeled this compound Collect_B Collect Blood Samples Dose_B_Oral->Collect_B Dose_B_IV IV 30 µg ¹⁴C-Brepocitinib Dose_B_IV->Collect_B Analyze_B Analyze for this compound (LC-MS/MS) and ¹⁴C-Brepocitinib (AMS) Collect_B->Analyze_B Result_B Calculate Absolute Bioavailability (F) Analyze_B->Result_B

Caption: Workflow of the two-period ¹⁴C-microtracer ADME study.

References

Brepocitinib's Impact on Cytokine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841) is a novel oral small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, chemokines, and hormones involved in immunity and inflammation.[1][2] By dually targeting TYK2 and JAK1, this compound effectively modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on cytokine signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Dual Inhibition of TYK2 and JAK1

The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction.[2] Cytokine binding to their cognate receptors triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[2]

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of TYK2 and JAK1.[1][4] This dual inhibition disrupts the signaling cascades of several key cytokines that are dependent on these two kinases.

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data on its inhibitory effects on JAK kinases and cytokine-induced STAT phosphorylation.

Table 1: this compound In Vitro Kinase Inhibition Profile
KinaseIC50 (nM)
TYK222.7
JAK116.8
JAK276.6
JAK36490
Source: [5]
Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
Cytokine StimulantDownstream TargetCell TypeIC50 (nM)
IFNαpSTAT1, pSTAT3Pooled DM Patient PBMCs4
IFNβpSTAT1, pSTAT3Pooled DM Patient PBMCs2
IL-6pSTAT1, pSTAT3Pooled DM Patient PBMCs≤ 30
Source: [6]

Impact on Key Cytokine Signaling Pathways

This compound's dual inhibition of TYK2 and JAK1 leads to the potent suppression of signaling for cytokines that utilize these kinases. The following sections detail the effects on specific, clinically relevant cytokine pathways.

Interferon (IFN) Signaling

Type I (IFN-α, IFN-β) and Type II (IFN-γ) interferons are central to antiviral immunity but are also implicated in the pathogenesis of autoimmune diseases.[4] Their signaling is critically dependent on the TYK2/JAK1 and JAK1/JAK2 pairs, respectively. This compound has been shown to potently inhibit IFN-α and IFN-β signaling, with IC50 values for STAT1 and STAT3 phosphorylation of 4 nM and 2 nM, respectively, in peripheral blood mononuclear cells (PBMCs) from patients with dermatomyositis (DM).[6]

IFN_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IFN IFN-α/β IFN-R IFN Receptor IFN->IFN-R Binding TYK2 TYK2 IFN-R->TYK2 Activation JAK1 JAK1 IFN-R->JAK1 Activation STAT STAT TYK2->STAT JAK1->STAT pSTAT pSTAT STAT->pSTAT Phosphorylation pSTAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Nuclear Translocation This compound This compound This compound->TYK2 This compound->JAK1

This compound inhibits IFN signaling via TYK2/JAK1.
Interleukin-6 (IL-6) Signaling

IL-6 is a pleiotropic cytokine with a significant role in inflammation and is implicated in various autoimmune conditions.[6] It primarily signals through the JAK1/JAK2/TYK2-STAT3 pathway. This compound effectively inhibits IL-6-induced STAT phosphorylation in human PBMCs, with an IC50 value of ≤ 30 nM.[6]

IL6_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL6 IL-6 IL6-R IL-6 Receptor IL6->IL6-R Binding JAK1 JAK1 IL6-R->JAK1 Activation TYK2 TYK2 IL6-R->TYK2 Activation STAT3 STAT3 JAK1->STAT3 TYK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Nuclear Translocation This compound This compound This compound->JAK1 This compound->TYK2

This compound blocks IL-6 signaling through JAK1/TYK2.
Interleukin-12 (IL-12) and Interleukin-23 (IL-23) Signaling

IL-12 and IL-23 are heterodimeric cytokines crucial for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, both of which are key drivers of autoimmune pathology.[2] The signaling of both IL-12 and IL-23 is dependent on TYK2. This compound has been shown to inhibit the signaling of these cytokines.[7]

IL12_IL23_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL12_23 IL-12 / IL-23 IL_R IL-12R / IL-23R IL12_23->IL_R Binding TYK2 TYK2 IL_R->TYK2 Activation JAK2 JAK2 IL_R->JAK2 Activation STAT STAT TYK2->STAT JAK2->STAT pSTAT pSTAT STAT->pSTAT Phosphorylation pSTAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Nuclear Translocation This compound This compound This compound->TYK2 STAT_Phosphorylation_Workflow Isolate_PBMCs Isolate PBMCs Pre-incubate Pre-incubate with this compound Isolate_PBMCs->Pre-incubate Stimulate Stimulate with Cytokine Pre-incubate->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Stain Stain with Anti-pSTAT Antibodies Fix_Perm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Brepocitinib: A Technical Guide to its Role and Efficacy in Preclinical Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (formerly PF-06700841) is a potent, orally bioavailable small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a host of pro-inflammatory cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By dually targeting TYK2 and JAK1, this compound offers a broad-spectrum approach to modulating the immune response. This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy in preclinical autoimmune disease models, and detailed experimental protocols for key cited studies.

Core Mechanism of Action: Dual TYK2/JAK1 Inhibition

This compound's therapeutic potential stems from its ability to interfere with the signaling of key cytokines that drive autoimmune pathology. TYK2 is essential for the signaling of interleukin-12 (IL-12), IL-23, and Type I interferons (IFN), while JAK1 is crucial for the signaling of cytokines such as IL-6 and IFN-γ. By inhibiting both kinases, this compound effectively dampens the inflammatory cascades mediated by these cytokines.[1][2]

Signaling Pathway of this compound's Targets

The diagram below illustrates the central role of TYK2 and JAK1 in cytokine signaling and the point of intervention for this compound.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor_1 Type I IFN R IL-10R family TYK2 TYK2 Cytokine_Receptor_1->TYK2 JAK1 JAK1 Cytokine_Receptor_1->JAK1 Cytokine_Receptor_2 IL-12R IL-23R Cytokine_Receptor_2->TYK2 Cytokine_Receptor_3 γc-family R IL-6R family Cytokine_Receptor_3->JAK1 STAT STAT Proteins TYK2->STAT JAK1->STAT Gene_Expression Gene Expression (Inflammation) STAT->Gene_Expression Dimerization & Translocation This compound This compound This compound->TYK2 This compound->JAK1

Caption: this compound inhibits TYK2 and JAK1, blocking cytokine signaling.

Quantitative Data on this compound's Potency and Selectivity

The following tables summarize the in vitro potency of this compound against the JAK family of kinases and its functional activity in cellular assays.

Target Kinase IC50 (nM)
JAK117
TYK223
JAK277
JAK36494
Data from in vitro inhibition assays.[3]
Cellular Assay (Human Whole Blood) Cytokine Pathway IC50 (nM)
IL-12 induced pSTAT4TYK2/JAK265
IL-23 induced pSTAT3TYK2/JAK2120
IL-6 induced pSTAT1 (CD3+ cells)JAK1/JAK281
IL-6 induced pSTAT3 (CD3+ cells)JAK1/JAK2641
Data represents the concentration required for 50% inhibition of the specified signaling pathway.[3]

Efficacy in Preclinical Autoimmune Disease Models

This compound has demonstrated significant efficacy in rodent models of autoimmune diseases, including arthritis.

Adjuvant-Induced Arthritis (AIA) in Rats

In a study using female Lewis rats with induced arthritis, oral administration of this compound for seven consecutive days resulted in a dose-dependent reduction in paw volume, a key indicator of inflammation.[3]

Dose (mg/kg) Treatment Outcome Peak Plasma Conc. (µM) Trough Plasma Conc. (µM)
3Significant reduction in paw volume3.540.0221
10Significant reduction in paw volume10.950.06
30Significant reduction in paw volume23.890.06
Data from a 7-day oral administration study in female Lewis rats with induced arthritis.[3]

Experimental Protocols

Detailed methodologies for the key preclinical models are provided below to facilitate study replication and further research.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis that shares immunological and pathological features with the human disease.

Start Start Immunization Day 0: Primary Immunization (Type II Collagen in CFA) Start->Immunization Boost Day 21: Booster Immunization (Type II Collagen in IFA) Immunization->Boost Onset Day 26-35: Onset of Arthritis Boost->Onset Treatment Initiate this compound Treatment Onset->Treatment Assessment Monitor Paw Swelling & Arthritis Score Treatment->Assessment End End Assessment->End

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model in mice.

Detailed Methodology:

  • Animals: DBA/1J mice (male, 8 weeks old) are typically used due to their high susceptibility to CIA.

  • Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.01 M acetic acid to a final concentration of 2 mg/mL.

  • Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for the booster.

  • Immunization: On day 0, mice are anesthetized and injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.

  • Booster: On day 21, a booster injection of 100 µL of the collagen/IFA emulsion is administered similarly.

  • Disease Assessment: The incidence and severity of arthritis are monitored daily or every other day starting from day 21. Paw swelling is measured using calipers, and a clinical scoring system is used to assess inflammation (e.g., 0 = no swelling; 1 = mild swelling and erythema; 2 = moderate swelling; 3 = severe swelling and/or ankylosis).

  • Treatment: Oral administration of this compound or vehicle control is typically initiated at the onset of disease or prophylactically.

IL-23-Induced Psoriasis Model in Mice

This model is used to study the IL-23/IL-17 axis, a key pathway in the pathogenesis of psoriasis.

Start Start Induction Daily Intradermal Injection of IL-23 in Mouse Ear Start->Induction Treatment Concurrent Treatment with This compound (e.g., oral gavage) Induction->Treatment Measurement Daily Measurement of Ear Thickness Treatment->Measurement Analysis Histological Analysis and Cytokine Profiling of Ear Tissue Measurement->Analysis End End Analysis->End

References

Methodological & Application

Brepocitinib Cell Culture Treatment Guidelines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[1][2][3]. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, interferons, and growth factors involved in immunity and inflammation[2][4]. By inhibiting TYK2 and JAK1, this compound effectively disrupts the signaling of pathogenic cytokines such as Type I and II interferons (IFN), Interleukin-6 (IL-6), IL-12, and IL-23[1][5][6]. This mechanism of action makes this compound a subject of significant interest for the treatment of various autoimmune and inflammatory diseases[1][7].

These application notes provide detailed protocols and guidelines for the use of this compound in in vitro cell culture experiments to study its effects on cellular signaling and function.

Mechanism of Action: TYK2/JAK1 Inhibition

This compound exerts its effects by binding to the catalytic domain of TYK2 and JAK1, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT phosphorylation inhibits their translocation to the nucleus, thereby preventing the transcription of target inflammatory genes[2][4]. The dual inhibition of TYK2 and JAK1 allows for a broad-spectrum suppression of cytokine signaling implicated in autoimmune pathologies[1][8].

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates TYK2 TYK2 Cytokine_Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes This compound This compound This compound->JAK1 Inhibits This compound->TYK2 Inhibits DNA DNA pSTAT_dimer->DNA Translocates & Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: this compound inhibits the JAK-STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound across various targets and cellular pathways.

Table 1: Kinase Inhibitory Potency of this compound

Target KinaseIC50 (nM)Reference
TYK222.7 - 23[2][3][9]
JAK116.8 - 17[2][3][9]
JAK276.6 - 77[2][3][9]
JAK36490[2][9]

Table 2: Functional Inhibitory Activity of this compound in Human Whole Blood (HWB) Assays

Cytokine Pathway StimulantDownstream TargetIC50 (nM)Reference
IL-12pSTAT465[9]
IL-23pSTAT3120[9]
IL-6 (in CD3+ cells)pSTAT181[9]
IL-6 (in CD3+ cells)pSTAT3641[9]
IL-15pSTAT5238[9]
IL-21pSTAT3204[9]
EPO (in CD34+ cells)pSTAT5577[9]
IL-10pSTAT3305[9]
IL-27pSTAT386[9]

Table 3: Inhibitory Activity in Peripheral Blood Mononuclear Cells (PBMCs) from Dermatomyositis (DM) Patients

Cytokine StimulantDownstream TargetIC50 (nM)Reference
IFNαpSTAT1 / pSTAT34[5]
IFNβpSTAT1 / pSTAT32[5]
IL-6pSTAT1 / pSTAT3≤ 30[5]

Experimental Protocols

The following are detailed protocols for treating various cell types with this compound to assess its biological effects.

General Guidelines for this compound Preparation

This compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution[3].

  • Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control with the same final DMSO concentration should always be included in experiments.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Epidermal Keratinocytes (HEKa)

This protocol is designed to assess the ability of this compound to inhibit STAT1 and STAT3 phosphorylation induced by interferons.

Materials:

  • Normal Human Epidermal Keratinocytes (HEKa)

  • Keratinocyte growth medium

  • This compound stock solution

  • Recombinant Human Type I IFN and/or IFN-γ

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein extraction

  • Reagents for Western blotting (antibodies against pSTAT1, pSTAT3, total STAT1, total STAT3, and a loading control like β-actin)

Procedure:

  • Cell Seeding : Seed HEKa cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

  • Pre-treatment : Pre-treat the cells with varying concentrations of this compound (e.g., 130 nM and 1 µM) or vehicle (DMSO) for 2 hours in culture medium[10].

  • Stimulation : Add stimulants such as 1 ng/mL Type I IFN or 10 ng/mL IFN-γ to the wells and incubate for the desired time (e.g., 24 hours)[10].

  • Cell Lysis : Wash the cells with cold PBS and lyse them using an appropriate lysis buffer to extract total protein.

  • Western Blotting : Determine protein concentration, and perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated and total STAT1 and STAT3 to assess the level of inhibition.

Protocol 2: Assessment of Anti-inflammatory Gene Expression in HEKa

This protocol measures the effect of this compound on the expression of pro-inflammatory genes.

Materials:

  • HEKa cells and culture medium

  • This compound and cytokine stimulants (as in Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • Reagents for quantitative PCR (qPCR), including primers for target genes (e.g., IL-6, IL-12, CXCL10, CCL2, ICAM-1) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Treatment : Follow steps 1-3 from Protocol 1.

  • RNA Extraction : After the stimulation period, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis : Synthesize cDNA from the extracted RNA.

  • qPCR : Perform qPCR using primers for the genes of interest to quantify their relative expression levels. Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the stimulated control. This compound has been shown to cause concentration-dependent reductions in IL-6 gene expression[10].

Protocol 3: Ex Vivo Cytokine Signaling Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol evaluates the inhibitory effect of this compound on cytokine signaling in primary immune cells.

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution

  • Recombinant Human IFNα, IFNβ, or IL-6

  • Fixation and permeabilization buffers for flow cytometry

  • Fluorescently-labeled antibodies against pSTAT1 and pSTAT3

Procedure:

  • Cell Preparation : Isolate PBMCs from whole blood using density gradient centrifugation.

  • Pre-treatment : Resuspend PBMCs in culture medium and pre-treat with a range of this compound concentrations (e.g., 0.0192 to 1500 nM) or vehicle for 2 hours[5].

  • Stimulation : Stimulate the cells with IFNα, IFNβ, or IL-6 for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization : Fix the cells immediately after stimulation, followed by permeabilization to allow intracellular antibody staining.

  • Flow Cytometry : Stain the cells with fluorescently-labeled antibodies against phosphorylated STAT1 and STAT3. Analyze the samples by flow cytometry to determine the percentage of pSTAT-positive cells or the mean fluorescence intensity, from which IC50 values can be calculated[5].

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis A Seed Cells (e.g., HEKa, PBMCs) C Pre-treat with This compound or Vehicle (1-2 hours) A->C B Prepare this compound Working Solutions B->C D Stimulate with Cytokine (e.g., IFN, IL-6) C->D E Western Blot (pSTAT Analysis) D->E F qPCR (Gene Expression) D->F G Flow Cytometry (Apoptosis/pSTAT) D->G

Caption: General experimental workflow for in vitro this compound treatment.

Conclusion

This compound is a valuable tool for investigating the role of the TYK2/JAK1 signaling axis in various biological processes, particularly in the context of inflammation and autoimmunity. The protocols outlined above provide a framework for conducting robust in vitro studies to characterize the cellular effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental questions, always including appropriate controls to ensure data integrity. The provided quantitative data can serve as a useful reference for designing experiments and interpreting results.

References

Application Notes & Protocols: Evaluating Brepocitinib in Animal Models of Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by erythematous, scaly plaques. The pathogenesis is complex, involving interplay between immune cells and keratinocytes, largely driven by pro-inflammatory cytokines.[1][2] A central signaling cascade in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which transmits signals from key cytokines like Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][3][4] Brepocitinib (PF-06700841) is an oral small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), two critical enzymes in this pathway.[5][6][7] By targeting TYK2 and JAK1, this compound can modulate the signaling of multiple cytokines implicated in psoriasis.[7][8] These application notes provide detailed protocols for evaluating the efficacy of this compound in two standard preclinical animal models of psoriasis: the Imiquimod (IMQ)-induced model and the IL-23-induced model.

Mechanism of Action: TYK2/JAK1 Inhibition in Psoriasis

The IL-23/IL-17 axis is a cornerstone of psoriasis pathogenesis.[9][10] IL-23, produced by dendritic cells, promotes the expansion and maintenance of T helper 17 (Th17) cells.[11][12] These Th17 cells, in turn, release pro-inflammatory cytokines like IL-17 and IL-22, which act on keratinocytes to induce hyperproliferation, epidermal hyperplasia, and further inflammation.[9][12][13]

The signaling for IL-12 and IL-23 is dependent on the JAK-STAT pathway. Specifically, the receptors for these cytokines are associated with TYK2 and JAK2.[6][12][14] Upon cytokine binding, these kinases auto-phosphorylate and activate STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes.[1][14] this compound, as a dual TYK2/JAK1 inhibitor, directly interferes with this cascade, blocking the downstream effects of key pathogenic cytokines.[5][6]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_receptor_23 IL-23 Receptor cluster_receptor_12 IL-12 Receptor cluster_intracellular Intracellular Space IL-23 IL-23 IL-12 IL-12 IL12RB2 IL-12Rβ2 IL-12->IL12RB2 binds IL23R IL-23R TYK2_A TYK2 IL12RB1_A IL-12Rβ1 JAK2_A JAK2 JAK2_B JAK2 IL12RB1_B IL-12Rβ1 TYK2_B TYK2 STAT3 STAT3 TYK2_A->STAT3 activate JAK2_A->STAT3 activate STAT4 STAT4 JAK2_B->STAT4 activate TYK2_B->STAT4 activate JAK1 JAK1 pSTAT3 pSTAT3 STAT3->pSTAT3 P Nucleus Nucleus (Gene Transcription) IL-17, IL-22 pSTAT3->Nucleus pSTAT4 pSTAT4 STAT4->pSTAT4 P pSTAT4->Nucleus This compound This compound This compound->TYK2_A inhibits This compound->TYK2_B This compound->JAK1

Caption: this compound inhibits TYK2 and JAK1, blocking IL-23/IL-12 signaling.

Experimental Protocols

Two of the most widely used and translationally relevant animal models for psoriasis research are the Imiquimod (IMQ)-induced and the IL-23-induced models.[13][15] They are valuable for assessing the efficacy of novel therapeutics like this compound.

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This model utilizes the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to induce a robust inflammatory response in mouse skin that mimics many features of human plaque psoriasis, including erythema, scaling, and epidermal hyperplasia driven by the IL-23/IL-17 axis.[16][17][18][19]

G A Phase 1: Acclimatization (7 Days) B Phase 2: Psoriasis Induction & Treatment (5-7 Consecutive Days) A->B C Daily Procedures B->C D Phase 3: Endpoint Analysis (Day 6-8) B->D C->B Repeat Daily E Clinical Scoring (Erythema, Scaling, Thickness) D->E F Tissue Collection (Skin, Spleen, Blood) D->F G Histopathology F->G H Biomarker Analysis (qPCR, ELISA, Flow Cytometry) F->H

Caption: Experimental workflow for the Imiquimod-induced psoriasis model.

Methodology:

  • Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least 7 days prior to the experiment under standard conditions.

  • Induction:

    • On Day 0, shave the dorsal back skin of the mice.

    • Apply 62.5 mg of 5% imiquimod cream (e.g., Aldara™) daily to the shaved back and right ear for 5-7 consecutive days.[17]

  • Treatment Groups (n=8-10 mice per group):

    • Group 1 (Naive Control): No treatment.

    • Group 2 (Vehicle Control): Daily IMQ application + daily administration of the vehicle used for this compound.

    • Group 3 (this compound Low Dose): Daily IMQ application + daily administration of this compound (e.g., 10 mg/kg, oral gavage).

    • Group 4 (this compound High Dose): Daily IMQ application + daily administration of this compound (e.g., 30 mg/kg, oral gavage).

    • Group 5 (Positive Control): Daily IMQ application + a reference compound (e.g., a topical corticosteroid like clobetasol).[16]

  • Administration: Administer this compound or vehicle orally once daily, typically 1-2 hours before IMQ application.

  • Monitoring and Scoring:

    • Record body weight daily.

    • Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI).[16] Score erythema, scaling, and skin thickness for the back skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores is the cumulative PASI score.

    • Measure ear thickness daily using a digital caliper.

  • Endpoint Analysis (at the end of the induction period):

    • Collect blood samples for systemic cytokine analysis.

    • Euthanize mice and collect dorsal skin and ear tissue.

    • Fix a portion of the skin tissue in formalin for histopathological analysis (H&E staining for epidermal thickness and cell infiltration).

    • Snap-freeze a portion of the skin tissue for qPCR analysis of cytokine mRNA (e.g., IL-17A, IL-22, IL-23) or for protein analysis via ELISA.

Protocol 2: IL-23-Induced Psoriasis Model

This model involves intradermal injections of recombinant IL-23, which directly stimulates the key pathogenic pathway of psoriasis, leading to IL-17-dependent inflammation and epidermal hyperplasia.[11][15] It is a more targeted model to specifically investigate the IL-23 axis.

G A Phase 1: Acclimatization & Baseline (Day -3 to 0) B Phase 2: IL-23 Injection & Treatment (Day 0 to 8) A->B C Procedures (Every Other Day) B->C D Phase 3: Final Analysis (Day 9-10) B->D C->B Repeat E Final Ear Thickness Measurement D->E F Tissue Collection (Ears) D->F G Histopathology (Epidermal Thickness) F->G H Biomarker Analysis (Cytokine Expression) F->H

Caption: Experimental workflow for the IL-23-induced psoriasis model.

Methodology:

  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least 3-7 days and obtain baseline ear thickness measurements before starting.[20]

  • Induction:

    • On Day 0, and every other day thereafter for a specified period (e.g., 8-16 days), inject recombinant murine IL-23 (e.g., 0.5 µg in 20 µL PBS) intradermally into the pinna of the right ear.[11][21]

    • The left ear can be injected with PBS to serve as an internal control.[20][21]

  • Treatment Groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): IL-23 injections + daily administration of the vehicle.

    • Group 2 (this compound Low Dose): IL-23 injections + daily administration of this compound (e.g., 10 mg/kg, oral gavage).

    • Group 3 (this compound High Dose): IL-23 injections + daily administration of this compound (e.g., 30 mg/kg, oral gavage).

  • Administration: Administer this compound or vehicle orally once daily throughout the induction period.

  • Monitoring:

    • Measure the thickness of both ears on injection days (prior to injection) and at the study endpoint using a digital caliper. The change in ear thickness (Right ear - Left ear) is the primary clinical endpoint.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and collect ear tissues.

    • Fix tissue for histopathological analysis (H&E staining to measure epidermal thickness).

    • Homogenize tissue for analysis of gene expression (qPCR) or protein levels (ELISA) of key cytokines like IL-17 and IL-22.[11]

Data Presentation

Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

Table 1: Effect of this compound on Clinical Scores in IMQ-Induced Psoriasis Model (Day 7)

Treatment Group Mean Erythema Score (± SEM) Mean Scaling Score (± SEM) Mean Thickness Score (± SEM) Mean Cumulative PASI Score (± SEM) Mean Ear Thickness (mm ± SEM)
Naive Control 0.0 ± 0.0 0.0 ± 0.0 0.0 ± 0.0 0.0 ± 0.0 0.15 ± 0.01
IMQ + Vehicle 3.5 ± 0.3 3.2 ± 0.4 3.6 ± 0.2 10.3 ± 0.8 0.35 ± 0.03
IMQ + this compound (10 mg/kg) 1.8 ± 0.2* 1.5 ± 0.3* 1.9 ± 0.3* 5.2 ± 0.7* 0.24 ± 0.02*
IMQ + this compound (30 mg/kg) 0.9 ± 0.1** 0.8 ± 0.2** 1.0 ± 0.2** 2.7 ± 0.4** 0.19 ± 0.01**

*Note: Data are representative examples. SEM = Standard Error of the Mean. *p<0.05, *p<0.01 compared to IMQ + Vehicle group.

Table 2: Effect of this compound on Histological Parameters

Treatment Group (Model) Mean Epidermal Thickness (µm ± SEM) Mean Inflammatory Cell Infiltrate (Score 0-4 ± SEM)
Vehicle (IL-23) 120.5 ± 10.2 3.4 ± 0.3
This compound 30 mg/kg (IL-23) 45.3 ± 5.8** 1.2 ± 0.2**
Vehicle (IMQ) 155.2 ± 12.5 3.7 ± 0.2
This compound 30 mg/kg (IMQ) 58.9 ± 7.1** 1.5 ± 0.3**

*Note: Data are representative examples. Infiltrate score based on density of immune cells in the dermis. *p<0.01 compared to respective Vehicle group.

Table 3: Effect of this compound on Psoriasis-Related Cytokine mRNA Expression in Skin Tissue

Treatment Group (Model) Relative IL-17A Expression (Fold Change vs. Naive) Relative IL-22 Expression (Fold Change vs. Naive) Relative IL-23p19 Expression (Fold Change vs. Naive)
IMQ + Vehicle 55.6 ± 6.2 40.1 ± 5.5 35.8 ± 4.9
IMQ + this compound (30 mg/kg) 12.3 ± 2.1** 9.8 ± 1.8** 10.2 ± 2.0**

*Note: Data are representative examples, normalized to a housekeeping gene and expressed as fold change relative to the naive control group. *p<0.01 compared to IMQ + Vehicle group.

References

Brepocitinib Administration in Dermatomyositis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and mechanistic evaluation of brepocitinib in the context of dermatomyositis (DM) research, with a primary focus on the pivotal Phase 3 VALOR clinical trial. The information is intended to guide researchers and professionals in understanding the clinical application and the preclinical experimental framework for this novel dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).

Introduction

Dermatomyositis is a rare and debilitating systemic autoimmune disease characterized by significant skin and muscle inflammation.[1] The pathogenesis of DM is largely driven by dysregulation of the type I interferon (IFN-I) pathway and other pro-inflammatory cytokines that signal through the JAK-STAT pathway.[2][3] this compound is an oral, once-daily, selective inhibitor of TYK2 and JAK1, which are critical kinases in the signaling cascades of multiple cytokines implicated in DM, including IFN-α/β, IFN-γ, IL-6, IL-12, and IL-23.[4][3][5] By inhibiting these pathways, this compound aims to ameliorate the clinical manifestations of DM.[6]

Clinical Administration Protocol: The VALOR Study

The VALOR study (NCT05437263) is a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in adult patients with dermatomyositis.[7][8][9]

Study Design and Administration
  • Population: Adult patients (18-75 years) with a diagnosis of dermatomyositis according to the 2017 EULAR/ACR Classification Criteria, with active muscle and skin disease.[7]

  • Intervention Arms: Patients were randomized in a 1:1:1 ratio to receive one of the following for 52 weeks:[10][11]

    • This compound 30 mg, administered orally once daily.

    • This compound 15 mg, administered orally once daily.

    • Placebo, administered orally once daily.

  • Background Therapy: Patients could be on prior or current therapy with corticosteroids, hydroxychloroquine, and/or one non-steroid immunosuppressant.[7]

  • Follow-up: Following the 52-week double-blind treatment period, participants have the option to enter a 52-week open-label extension phase where all participants receive this compound.[7]

Efficacy and Safety Endpoints

The primary and key secondary endpoints of the VALOR study are summarized below:

Endpoint CategoryEndpoint NameDescription
Primary Efficacy Total Improvement Score (TIS) at Week 52 A composite endpoint measuring disease activity across multiple domains.
Secondary Efficacy Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI) Activity Score Assesses the severity and extent of skin manifestations in dermatomyositis. A higher score indicates a worse outcome.[7]
Proportion of Participants Achieving a TIS of ≥40 The percentage of patients achieving at least a moderate response.
Change from Baseline in Health Assessment Questionnaire (HAQ) Disability Index Measures physical function and disability, with a higher score indicating a worse outcome.[7]
Steroid-Sparing Effect Evaluates the ability to reduce or discontinue corticosteroid use while maintaining or improving disease control.
Safety Incidence of Adverse Events (AEs), Serious Adverse Events (SAEs), and AEs of Special Interest (AESIs) Monitored throughout the study to assess the safety and tolerability of this compound.

Quantitative Data from the VALOR Study

Top-line results from the VALOR study have demonstrated the efficacy of this compound in treating dermatomyositis. The following tables summarize the key quantitative outcomes.

Table 1: Primary and Key Secondary Efficacy Outcomes at 52 Weeks
OutcomePlaceboThis compound 15 mgThis compound 30 mgp-value (30 mg vs. Placebo)
Mean Total Improvement Score (TIS) 31.2Data not reported46.50.0006
Proportion of Patients with TIS ≥ 40 (Moderate Response) -->66%-
Proportion of Patients with TIS ≥ 60 (Major Response) --~50%-
Cutaneous Clinical Remission in Patients with Moderate-to-Severe Skin Disease 21%-44%-

Data from press releases; full peer-reviewed data may vary.[12]

Table 2: Steroid-Sparing Effect at 52 Weeks in Patients on Background Steroids
OutcomePlaceboThis compound 30 mg
Mean Baseline Steroid Dose (mg/day) 11.312.2
Patients Achieving Steroid Dose ≤ 2.5 mg/day 34%62%
Patients Discontinuing Steroids 23%42%

Data from press releases.[12]

Preclinical Experimental Protocols

The following protocols are based on methodologies described in abstracts from preclinical studies evaluating the mechanism of action of this compound.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

Objective: To assess the inhibitory effect of this compound on the JAK-STAT signaling pathway in peripheral blood mononuclear cells (PBMCs) from dermatomyositis patients and healthy donors.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

  • This compound Pre-treatment: Pre-treat the PBMCs with a range of this compound concentrations (e.g., 0.0192 to 1500 nM) for 2 hours.

  • Cytokine Stimulation: Stimulate the pre-treated cells with specific cytokines implicated in dermatomyositis pathogenesis, such as:

    • IFNα

    • IFNβ

    • IL-6

  • Flow Cytometry Analysis:

    • Fix and permeabilize the cells.

    • Stain with fluorescently labeled antibodies against phosphorylated STAT1 (pSTAT1) and phosphorylated STAT3 (pSTAT3).

    • Analyze the cells using a flow cytometer to quantify the levels of pSTAT1 and pSTAT3.

  • Data Analysis: Generate IC50 curves to determine the concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation.

Protocol 2: In Vitro Myotube Damage and Protection Assay

Objective: To evaluate the ability of this compound to prevent IFN-I-induced damage in cultured human skeletal muscle cells.

Methodology:

  • Myoblast Culture and Differentiation:

    • Culture human skeletal muscle myoblasts in growth medium.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • This compound Pre-incubation: Pre-incubate the differentiated myotubes for 1 hour with this compound at clinically relevant concentrations (e.g., 130 nM, equivalent to the average free plasma concentration after a 30 mg once-daily dose, and 1 µM).[6][13]

  • IFN-I Treatment: Treat the myotubes with IFN-I (a combination of recombinant Human IFN alpha A and Human IFN alpha D) for 48 hours to induce cellular damage.[6] Include a vehicle control group.

  • Immunofluorescence Staining:

    • Fix the myotubes.

    • Permeabilize and block non-specific antibody binding.

    • Incubate with a primary antibody against a muscle-specific protein (e.g., myosin 4).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with a fluorescent dye (e.g., Hoechst).

  • Image Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the myosin 4 surface area to assess myotube integrity and damage.

Protocol 3: In Vitro Keratinocyte Apoptosis and Inflammatory Gene Expression Assay

Objective: To assess the effect of this compound on IFN-induced apoptosis and the expression of inflammatory genes in human epidermal keratinocytes.

Methodology:

  • Keratinocyte Culture: Culture normal human epidermal keratinocytes (HEKa) in an appropriate keratinocyte growth medium.

  • This compound Pre-treatment: Pre-treat HEKa with this compound (e.g., 130 nM and 1 µM) for 2 hours.[14]

  • IFN Stimulation: Stimulate the cells with 1 ng/mL Type I IFN, 10 ng/mL IFN-γ, or a combination of both for 24 hours.[14]

  • Apoptosis Analysis (Flow Cytometry):

    • Harvest the cells and stain with Annexin V and a viability dye (e.g., propidium iodide).

    • Analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Gene Expression Analysis (qPCR):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA.

    • Perform quantitative PCR (qPCR) to measure the transcript levels of DM-relevant genes such as IL-6, IL-12, CXCL10 (IP-10), CCL2 (MCP-1), and ICAM-1. Normalize to a housekeeping gene.

  • Protein Analysis (Western Blotting):

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against pSTAT1 and pSTAT3, and total STAT1 and STAT3.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

Visualizations

Signaling Pathway of Key Cytokines in Dermatomyositis and this compound's Mechanism of Action```dot

// Extracellular to Membrane "IFN-α/β" -> IFNAR; "IFN-γ" -> IFNGR; "IL-6" -> IL6R; "IL-12/IL-23" -> IL12R_IL23R;

// Membrane to Cytoplasm IFNAR -> TYK2; IFNAR -> JAK1; IFNGR -> JAK1; IFNGR -> JAK2; IL6R -> JAK1; IL12R_IL23R -> TYK2; IL12R_IL23R -> JAK2;

// JAK to STAT phosphorylation TYK2 -> STAT1 [label="P"]; JAK1 -> STAT1 [label="P"]; JAK1 -> STAT3 [label="P"]; JAK2 -> STAT1 [label="P"];

// STAT activation and dimerization STAT1 -> pSTAT1; STAT3 -> pSTAT3; pSTAT1 -> STAT_dimer; pSTAT3 -> STAT_dimer;

// Dimer translocation and transcription STAT_dimer -> DNA; DNA -> Transcription;

// this compound inhibition this compound -> TYK2 [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> JAK1 [arrowhead=tee, color="#EA4335", style=dashed];

// Grouping for clarity {rank=same; "IFN-α/β"; "IFN-γ"; "IL-6"; "IL-12/IL-23"} {rank=same; IFNAR; IFNGR; IL6R; IL12R_IL23R} {rank=same; TYK2; JAK1; JAK2} {rank=same; STAT1; STAT3} {rank=same; pSTAT1; pSTAT3} }

Caption: Workflow for assessing this compound's protection of myotubes from IFN-I damage.

Logical Flow of the VALOR Clinical Trial

G screening Patient Screening (Adults with Active DM) randomization Randomization (1:1:1) screening->randomization arm_A This compound 30 mg Once Daily randomization->arm_A arm_B This compound 15 mg Once Daily randomization->arm_B arm_C Placebo Once Daily randomization->arm_C treatment 52-Week Double-Blind Treatment Period arm_A->treatment arm_B->treatment arm_C->treatment primary_endpoint Primary Endpoint Assessment: Mean TIS at Week 52 treatment->primary_endpoint secondary_endpoints Secondary Endpoint Assessment: (CDASI, Steroid-Sparing, etc.) treatment->secondary_endpoints ole Optional 52-Week Open-Label Extension treatment->ole final_analysis Final Data Analysis primary_endpoint->final_analysis secondary_endpoints->final_analysis

Caption: Logical flow of the Phase 3 VALOR clinical trial for this compound in dermatomyositis.

References

Application Notes and Protocols: Topical Brepocitinib for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the topical formulation of brepocitinib, a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), for the treatment of atopic dermatitis (AD). It includes a summary of clinical trial data, the mechanism of action, and detailed protocols for preclinical and clinical evaluation.

Introduction

Atopic dermatitis is a chronic, inflammatory, and pruritic skin disease with a complex pathophysiology involving immune dysregulation.[1][2] The Janus kinase (JAK) signaling pathway is a key therapeutic target, as it mediates the effects of numerous cytokines implicated in AD.[1][2][3][4] this compound (formerly PF-06700841) is a small-molecule inhibitor that potently and selectively targets TYK2 and JAK1.[5][6] This dual inhibition is thought to block the signaling of multiple pro-inflammatory cytokines, including those involved in T-helper (Th)2, Th17, and Th22 pathways, offering a novel approach for treating mild-to-moderate AD.[1][7] A topical cream formulation of this compound has been developed to deliver the therapeutic agent directly to the skin, potentially minimizing systemic exposure.[1][8]

Mechanism of Action: Dual TYK2/JAK1 Inhibition

This compound's therapeutic effect stems from its inhibition of TYK2 and JAK1. These enzymes are critical for the signaling of various cytokines that drive the inflammation and itch associated with atopic dermatitis.[5][6][9][10]

  • JAK1 Inhibition : Targets key cytokines in Th2-mediated inflammation, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are crucial in AD pathogenesis.[1][3][4]

  • TYK2 Inhibition : Primarily blocks signaling from IL-12 and IL-23, which are involved in Th1 and Th17 cell differentiation.[1][7] The inhibition of these pathways may address different inflammatory subtypes of AD.[1]

By blocking these pathways, this compound reduces the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of genes involved in inflammation and immune response.[5]

Caption: this compound inhibits JAK1 and TYK2, blocking cytokine signaling.

Summary of Clinical Data

A Phase IIb, randomized, double-blind, vehicle-controlled study evaluated the efficacy and safety of topical this compound in 292 participants with mild-to-moderate atopic dermatitis over a 6-week period.[1][2][11]

The primary endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at week 6.[1][11]

Table 1: Primary Efficacy Endpoint at Week 6

Treatment Group LSM Percentage Reduction in EASI Score (90% CI)
This compound 1% Once Daily (QD) -70.1% (-82.1 to -58.0)
Vehicle Once Daily (QD) -44.4% (-57.3 to -31.6)
This compound 1% Twice Daily (BID) -75.0% (-83.8 to -66.2)
Vehicle Twice Daily (BID) -47.6% (-57.5 to -37.7)

LSM = Least Squares Mean; CI = Confidence Interval. Data from a Phase IIb study.[1][11]

Both the 1% once-daily and 1% twice-daily this compound groups showed a statistically significant greater reduction in EASI total score compared to the vehicle.[1][11][12]

A key secondary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.

Table 2: Key Secondary Efficacy Endpoint (IGA Response) at Week 6

Treatment Group Patients Achieving IGA 0/1 (%)
This compound 0.1% QD 29.7%
This compound 0.3% QD 33.3%
This compound 1.0% QD 40.5%
This compound 3.0% QD 44.4%
Vehicle QD 10.8%
This compound 0.3% BID 33.3%
Vehicle BID 13.9%

Data from a Phase IIb study.[12]

Significant improvements in pruritus were also observed, with some patients experiencing relief as early as two days after starting treatment.[12]

Topical this compound was well-tolerated.[11] There were no serious adverse events or deaths reported during the study.[1][11]

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Frequency
Nasopharyngitis Most frequently reported TEAE
Atopic Dermatitis (worsening) ~8% in vehicle groups

Data from a Phase IIb study.[12]

The frequency of adverse events did not show a dose-dependent trend.[1][11]

Experimental Protocols

The following sections provide representative protocols for the evaluation of a topical TYK2/JAK1 inhibitor like this compound.

This protocol describes a general method to determine the inhibitory activity of a compound against specific kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for TYK2 and JAK1 kinases.

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • ATP and appropriate peptide substrate

  • This compound (or test compound) stock solution

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

  • Assay Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data relative to high (no enzyme) and low (vehicle) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo Animal Model cluster_tox Safety / Toxicology A Kinase Assays (IC50 for JAK1/TYK2) B Cell-Based Assays (Cytokine Inhibition) A->B C Skin Penetration (Franz Diffusion Cell) B->C D AD Mouse Model (e.g., MC903-induced) C->D Proceed if favorable profile E Topical Application (this compound vs. Vehicle) D->E F Efficacy Assessment (Skin Thickness, Scoring) E->F G Histology & Biomarkers (IHC, qPCR) F->G H Local Tolerability (Minipig Model) G->H Proceed if efficacious I Systemic Exposure (Pharmacokinetics) H->I

Caption: A typical preclinical workflow for a topical AD drug candidate.

This protocol outlines the use of a calcipotriol (MC903)-induced dermatitis model in mice to assess the efficacy of topical this compound.

Objective: To evaluate the ability of topical this compound to reduce skin inflammation in an AD-like mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Calcipotriol (MC903) solution in ethanol

  • Topical this compound formulation (e.g., 1% cream) and corresponding vehicle

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimation: Acclimate mice to housing conditions for at least one week.

  • Induction of Dermatitis:

    • Anesthetize the mice.

    • Apply 20 µL of MC903 solution to the dorsal side of one ear daily for 8-12 days. The contralateral ear receives ethanol as a control.

  • Treatment Application:

    • Beginning on day 4 of induction, divide mice into treatment groups (e.g., Vehicle, this compound 1%).

    • Apply a fixed amount (e.g., 20 mg) of the topical formulation to the MC903-treated ear, 1-2 hours after MC903 application, once or twice daily.

  • Efficacy Measurements:

    • Ear Thickness: Measure the thickness of both ears daily using digital calipers before MC903 application. The change in ear thickness (swelling) is the primary endpoint.

    • Clinical Scoring: Score the treated ear for erythema, scaling, and erosion on a scale of 0 (none) to 4 (severe).

  • Terminal Procedures:

    • At the end of the study (e.g., day 12), euthanize the mice.

    • Collect ear tissue for histological analysis (H&E staining for epidermal thickness and cellular infiltrate) and biomarker analysis (qPCR for inflammatory cytokines like IL-4, IL-13).

  • Data Analysis: Compare the mean ear thickness, clinical scores, and biomarker levels between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

This protocol is based on the published design of the dose-ranging study for topical this compound.[1][2][11]

Objective: To assess the efficacy, safety, and dose-response of topical this compound cream in participants with mild-to-moderate atopic dermatitis.

Study Design:

  • Type: Randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging study.

  • Duration: 6 weeks of treatment.

  • Population: Adults and adolescents (≥12 years) with a clinical diagnosis of AD for at least 6 months, an IGA score of 2 (mild) or 3 (moderate), and EASI score ≥ 5, affecting 5-20% of body surface area.

Treatment Arms: Participants are randomized into multiple arms, including:

  • This compound 0.1% Cream QD

  • This compound 0.3% Cream QD & BID

  • This compound 1.0% Cream QD & BID

  • This compound 3.0% Cream QD

  • Vehicle Cream QD & BID

Endpoints:

  • Primary Endpoint: Percentage change from baseline in EASI total score at Week 6.

  • Key Secondary Endpoints:

    • Proportion of participants with an IGA score of 0 (clear) or 1 (almost clear) and a ≥2-point reduction from baseline at Week 6.

    • Change from baseline in Peak Pruritus Numerical Rating Scale (PP-NRS).

    • Proportion of participants achieving a 75% reduction in EASI score (EASI-75).

  • Safety Endpoints: Incidence and severity of treatment-emergent adverse events (TEAEs), local tolerability assessments, and clinical laboratory results.

Methodology:

  • Screening (up to 4 weeks): Confirm eligibility based on inclusion/exclusion criteria. Collect baseline demographic and disease characteristic data.

  • Randomization: Eligible participants are randomized to a treatment arm.

  • Treatment Period (6 weeks): Participants self-administer the assigned study drug (active or vehicle) to all AD lesions.

  • Study Visits: Conduct visits at baseline, Week 1, Week 2, Week 4, and Week 6. At each visit, perform efficacy assessments (EASI, IGA, PP-NRS) and safety monitoring.

  • Pharmacokinetic Sampling: Collect sparse blood samples at specified time points to assess systemic exposure to this compound.[8]

  • Data Analysis: Analyze the primary endpoint using a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population. Analyze secondary endpoints using appropriate statistical methods with adjustments for multiplicity.

Clinical_Trial_Flow cluster_setup Study Setup cluster_treatment Treatment Phase (6 Weeks) cluster_arms Parallel Treatment Arms cluster_followup Assessments Screening Screening Period (Up to 4 weeks) - Inclusion/Exclusion Criteria - Baseline Assessments (EASI, IGA) Randomization Randomization Screening->Randomization B_QD This compound QD (0.1%, 0.3%, 1%, 3%) Randomization->B_QD B_BID This compound BID (0.3%, 1%) Randomization->B_BID V_QD Vehicle QD Randomization->V_QD V_BID Vehicle BID Randomization->V_BID Visits Study Visits (Weeks 1, 2, 4, 6) B_QD->Visits B_BID->Visits V_QD->Visits V_BID->Visits Endpoints Endpoint Analysis (Week 6) - Primary: %Δ EASI - Secondary: IGA, Pruritus - Safety: AEs Visits->Endpoints

Caption: Flowchart of a Phase IIb clinical trial for topical this compound.

References

Troubleshooting & Optimization

Brepocitinib solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the solubility and stability of brepocitinib in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in DMSO and Ethanol.[1] For optimal results, it is recommended to use fresh, high-purity DMSO as moisture can reduce the solubility of the compound.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound in commonly used solvents is summarized in the table below. Please note that these values are for guidance, and slight variations may occur due to factors such as temperature and purity.

SolventSolubilityMolar Concentration (approx.)
DMSO78 mg/mL200.3 mM
Ethanol78 mg/mL200.3 mM
WaterInsoluble-

Data sourced from publicly available information.[1] A predicted aqueous solubility is 1.5 mg/mL.[2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, we recommend dissolving this compound in fresh DMSO to a concentration of 78 mg/mL.[1] For in vivo studies, specific formulations have been described. For example, a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O can be used.[1][3] Another formulation involves 5% DMSO in corn oil.[1][3]

Q4: How should I store this compound powder and stock solutions?

A4: this compound powder can be shipped at room temperature.[3] For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4][5][6][7]

Q5: Is this compound stable in aqueous solutions?

A5: this compound is insoluble in water.[1] Furthermore, one of its metabolites has been shown to be unstable in human plasma and phosphate buffer, undergoing chemical oxidation.[8] Therefore, it is recommended to prepare fresh dilutions in aqueous buffers for immediate use in experiments and avoid prolonged storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound 1. Inappropriate solvent. 2. Low-quality or old solvent (e.g., DMSO that has absorbed moisture). 3. Compound has precipitated out of solution.1. Use DMSO or Ethanol as the primary solvent.[1] 2. Use fresh, anhydrous DMSO.[1] 3. Gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period to aid dissolution.[5][6]
Precipitation Observed in Stock Solution During Storage 1. Storage temperature is too high. 2. Solvent evaporation. 3. Freeze-thaw cycles.1. Ensure storage at -20°C or -80°C.[4][5][6][7] 2. Ensure vials are tightly sealed. 3. Aliquot stock solutions into single-use vials.[4]
Inconsistent Experimental Results 1. Degradation of this compound in aqueous experimental media. 2. Inaccurate concentration of the stock solution.1. Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. 2. Re-dissolve a fresh vial of this compound powder to prepare a new stock solution.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molar Mass: 389.411 g/mol )[9]

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 3.89 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If necessary, gently warm the vial to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.[5][6]

    • Aliquot the stock solution into smaller, single-use, light-protected vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5][6][7]

Signaling Pathway

This compound is a dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[9][10][11][12][13] This inhibition blocks the signaling of several pro-inflammatory cytokines, such as Interleukin-6 (IL-6), IL-12, IL-23, and Type I Interferons, which are implicated in various autoimmune diseases.[11][13] The diagram below illustrates the simplified JAK-STAT signaling pathway and the points of inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Gene Gene Transcription Dimer->Gene 5. Nuclear Translocation & Gene Expression This compound This compound This compound->JAK1 Inhibition This compound->TYK2 Inhibition

Caption: this compound inhibits JAK1 and TYK2, blocking cytokine signaling.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cellular activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM this compound Stock in DMSO C Prepare Serial Dilutions of This compound in Assay Medium A->C B Culture Cells to Desired Confluency D Treat Cells with this compound or Vehicle Control B->D C->D E Stimulate with Cytokine (e.g., IFN-γ) D->E F Lyse Cells and Collect Protein E->F G Analyze STAT Phosphorylation (e.g., Western Blot, ELISA) F->G H Analyze Gene Expression (e.g., qPCR) F->H

Caption: Workflow for evaluating this compound's cellular activity.

References

Brepocitinib off-target effects in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing brepocitinib in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help address challenges and ensure the successful design and execution of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent, selective, dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] It is being developed for the treatment of various autoimmune and inflammatory diseases.[2]

Q2: What is the in-family selectivity profile of this compound against other JAK kinases?

A2: this compound shows selectivity for TYK2 and JAK1 over other members of the JAK family. It is significantly less potent against JAK2 and has minimal activity against JAK3 at typical experimental concentrations.

Q3: What are the known off-target effects of this compound?

A3: While specific kinome-wide screening data for this compound is not extensively published in the public domain, its selectivity within the JAK family is well-characterized. The primary off-target concern within the JAK family is the inhibition of JAK2, which occurs at higher concentrations than those required for TYK2 and JAK1 inhibition. Researchers should be aware that at high concentrations, off-target effects on other kinases are possible, a common characteristic of ATP-competitive inhibitors.

Q4: My cells are showing unexpected toxicity or a phenotype that doesn't align with TYK2/JAK1 inhibition. What could be the cause?

A4: Unexpected cellular responses can arise from several factors:

  • Off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases, leading to unforeseen biological effects.

  • Compound-specific cytotoxicity: The small molecule itself may have intrinsic cytotoxic effects unrelated to its kinase inhibition profile, especially at high concentrations or in sensitive cell lines.

  • Experimental artifacts: Issues such as compound precipitation, degradation, or interaction with media components can lead to misleading results. Refer to the Troubleshooting Guide for a systematic approach to diagnosing the issue.

Q5: How can I confirm that the observed effect in my experiment is due to on-target TYK2/JAK1 inhibition?

A5: To confirm on-target activity, consider the following experiments:

  • Dose-response analysis: A classic dose-response curve should demonstrate a correlation between the concentration of this compound and the observed phenotype.

  • STAT phosphorylation analysis: Directly measure the phosphorylation of downstream STAT proteins (e.g., pSTAT1, pSTAT3) in response to cytokine stimulation. On-target inhibition by this compound should lead to a dose-dependent decrease in the phosphorylation of specific STATs.

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of TYK2 or JAK1 could rescue the phenotype, confirming the on-target effect.

  • Use of control inhibitors: Compare the effects of this compound with other well-characterized JAK inhibitors with different selectivity profiles.

Quantitative Data

Table 1: In Vitro Inhibitory Potency of this compound against JAK Family Kinases

KinaseIC50 (nM)
TYK223
JAK117
JAK277
JAK36494

Data sourced from publicly available information.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50 of this compound

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a kinase of interest in a cell-free system.

Materials:

  • Recombinant active kinase (e.g., TYK2, JAK1, JAK2)

  • Kinase-specific substrate peptide

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. The final concentration should typically range from 1 nM to 10 µM. Include a DMSO-only control.

  • Kinase Reaction Setup: a. Add 2.5 µL of the diluted this compound or DMSO control to the assay plate. b. Add 5 µL of a solution containing the recombinant kinase and substrate peptide in kinase assay buffer. c. Pre-incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity). b. Plot the percent inhibition versus the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for STAT Phosphorylation using Flow Cytometry

This protocol details how to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly collected whole blood or isolated PBMCs

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cytokine for stimulation (e.g., IFN-α for pSTAT1, IL-6 for pSTAT3)

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STATs (e.g., Alexa Fluor® 647 anti-pSTAT1, PE anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Compound Incubation: a. Aliquot 100 µL of whole blood or PBMCs into flow cytometry tubes. b. Add this compound at various concentrations (e.g., 10 nM to 1 µM) or a DMSO control. c. Incubate for 1 hour at 37°C.

  • Cytokine Stimulation: a. Add the appropriate cytokine to stimulate the cells (e.g., 100 ng/mL IFN-α). b. Incubate for 15-30 minutes at 37°C.

  • Fixation: a. Add 1 mL of pre-warmed fixation buffer to each tube. b. Incubate for 10 minutes at 37°C.

  • Permeabilization and Staining: a. Centrifuge the cells and aspirate the supernatant. b. Add 1 mL of cold permeabilization buffer and incubate on ice for 30 minutes. c. Wash the cells with staining buffer (e.g., PBS with 2% FBS). d. Add the antibody cocktail containing antibodies against cell surface markers and phosphorylated STATs. e. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: a. Wash the cells and resuspend in staining buffer. b. Acquire data on a flow cytometer. c. Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal. d. Plot the MFI of the pSTAT signal against the this compound concentration.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

Possible Cause Troubleshooting Step
Compound Precipitation - Visually inspect the stock solution and working dilutions for any precipitates. - Prepare fresh dilutions for each experiment. - Consider the solubility of this compound in your cell culture medium.
Compound Degradation - Store the stock solution at the recommended temperature (-20°C or -80°C) and protect it from light. - Avoid repeated freeze-thaw cycles.
Cell Health and Viability - Regularly check cell viability using methods like trypan blue exclusion or a viability stain. - Ensure cells are in the logarithmic growth phase and are not overly confluent.
Inconsistent Cell Stimulation - Use a consistent source and lot of cytokines. - Optimize the stimulation time and concentration for a robust and reproducible response.

Issue 2: Unexpected cell death or toxicity.

Possible Cause Troubleshooting Step
High Compound Concentration - Perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line. - Use the lowest effective concentration that inhibits the target without causing significant cell death.
Off-Target Effects - If toxicity is observed at concentrations significantly higher than the IC50 for TYK2/JAK1, consider the possibility of off-target inhibition. - Compare the phenotype with other JAK inhibitors with different selectivity profiles.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). - Include a solvent-only control in all experiments.

Issue 3: Lack of expected biological effect.

Possible Cause Troubleshooting Step
Inactive Compound - Verify the purity and activity of your this compound stock. If possible, test it in a validated in vitro kinase assay.
Suboptimal Assay Conditions - Re-evaluate the experimental parameters, including cell density, stimulation conditions, and incubation times.
Cell Line Insensitivity - Confirm that your cell line expresses the target kinases (TYK2 and JAK1) and the relevant cytokine receptors. - Ensure the signaling pathway is active and responsive in your cell model.

Visualizations

Brepocitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 Activates JAK1 JAK1 Cytokine Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocates to nucleus This compound This compound This compound->TYK2 This compound->JAK1 Cytokine Cytokine Cytokine->Cytokine Receptor Binds Troubleshooting_Workflow start Unexpected Experimental Result check_controls Review Experimental Controls (Positive, Negative, Vehicle) start->check_controls inconsistent_controls Inconsistent Controls check_controls->inconsistent_controls No consistent_controls Consistent Controls check_controls->consistent_controls Yes troubleshoot_assay Troubleshoot Assay Parameters (Reagents, Cell Health, etc.) inconsistent_controls->troubleshoot_assay dose_response Perform Dose-Response Experiment consistent_controls->dose_response no_dose_response No Clear Dose-Response dose_response->no_dose_response No dose_dependent_effect Dose-Dependent Effect Observed dose_response->dose_dependent_effect Yes check_compound Check Compound Integrity and Solubility no_dose_response->check_compound on_target_assay Perform On-Target Assay (e.g., pSTAT analysis) dose_dependent_effect->on_target_assay on_target_inhibition On-Target Inhibition Confirmed on_target_assay->on_target_inhibition Yes no_on_target_inhibition No On-Target Inhibition on_target_assay->no_on_target_inhibition No off_target_or_artifact Potential Off-Target Effect or Experimental Artifact no_on_target_inhibition->off_target_or_artifact

References

Technical Support Center: Brepocitinib Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using brepocitinib in animal models. The information is intended to help manage potential side effects and ensure the successful execution of experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally administered small molecule that functions as a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] By blocking these kinases, this compound disrupts the signaling pathways of several pro-inflammatory cytokines, including Type I and II interferons, IL-6, IL-12, and IL-23. This interruption of the JAK-STAT signaling pathway is key to its immunomodulatory and anti-inflammatory effects.[1][2][4]

Q2: What are the expected class-wide side effects of JAK inhibitors in animal models?

A2: As a class, JAK inhibitors can be associated with a range of side effects, primarily related to their immunomodulatory activity. In animal studies, these may include an increased susceptibility to infections, hematological changes (such as anemia, neutropenia, and lymphopenia), and gastrointestinal issues.[5] Long-term or high-dose administration may also carry risks of neoplastic conditions.[6] It is crucial to have a robust animal health monitoring plan in place.

Q3: Are there known No-Observed-Adverse-Effect Levels (NOAELs) for this compound in preclinical studies?

A3: Yes, some NOAELs have been established in non-clinical toxicology studies. These values are critical for dose selection in your experiments. The table below summarizes available data.[1]

Troubleshooting Guide

Issue 1: Increased incidence of infections in the treated animal cohort.

  • Question: My this compound-treated animals are showing signs of infection (e.g., ruffled fur, lethargy, skin lesions). What should I do?

  • Answer: This is a potential class effect of JAK inhibitors due to their immunosuppressive nature.

    • Immediate Actions:

      • Isolate affected animals to prevent further spread.

      • Obtain veterinary consultation for diagnosis and potential antibiotic/antifungal treatment.

      • Collect relevant biological samples (e.g., skin swabs, blood cultures) to identify the pathogen.

    • Protocol Review:

      • Husbandry: Ensure strict aseptic techniques and enhanced barrier protection for the colony.

      • Dose Reduction: Consider if the dose of this compound can be lowered while still achieving the desired therapeutic effect.

      • Prophylactic Treatment: In consultation with a veterinarian, you may consider prophylactic antibiotic administration to the entire cohort for the duration of the study, though this can be a confounding factor.

    • Monitoring:

      • Implement a more frequent and detailed health monitoring schedule.

      • Perform regular complete blood counts (CBCs) to monitor for lymphopenia or neutropenia, which can predispose animals to infection.

Issue 2: Abnormal hematological findings in routine blood work.

  • Question: Blood analysis from my this compound-treated mice shows a significant drop in neutrophils and lymphocytes. How should I manage this?

  • Answer: Hematological abnormalities are a known potential side effect of JAK inhibitors.

    • Immediate Actions:

      • Confirm the findings with repeat blood work.

      • Assess the animals for any clinical signs of illness. Immunocompromised animals may not show typical signs of infection until it is advanced.

    • Protocol Review:

      • Dose-Response: Determine if the severity of the cytopenia is dose-dependent. A dose-reduction experiment may be necessary.

      • Baseline Data: Ensure you have robust baseline hematological data from age- and sex-matched control animals.

    • Management & Monitoring:

      • Increase the frequency of blood monitoring (e.g., weekly CBCs).

      • If severe neutropenia or lymphopenia is observed, consider a temporary cessation of treatment or a dose reduction.

      • Supportive care, as recommended by a veterinarian, may be required for severely affected animals.

Issue 3: Gastrointestinal upset or weight loss in treated animals.

  • Question: A subset of my rats receiving oral this compound are experiencing diarrhea and weight loss. What steps should I take?

  • Answer: While less commonly reported as a primary toxicity, gastrointestinal issues can occur.

    • Immediate Actions:

      • Provide supportive care, such as hydration support (e.g., hydrogel packs) and highly palatable, calorie-dense food.

      • Monitor body weight daily.

      • Rule out other causes, such as infectious agents.

    • Protocol Review:

      • Vehicle Control: Ensure the vehicle used for oral administration is not contributing to the GI upset. Test the vehicle alone in a control group.

      • Formulation: Consider if the formulation of this compound can be altered to improve tolerability.

      • Acclimatization: A gradual dose escalation at the beginning of the study may help animals acclimatize to the compound.

Data Presentation

Table 1: No-Observed-Adverse-Effect Level (NOAEL) for this compound in Animal Models

SpeciesStudy TypeRoute of AdministrationNOAEL (Average Systemic Concentration - Cave)Reference
RatJuvenile ToxicityOral151 ng/mL[1]
RabbitEmbryo-Fetal DevelopmentOral70 ng/mL (for fetal viability)[1]
MinipigTopical ToxicityTopical60 ng/mL[1]

Experimental Protocols

Protocol 1: Routine Health and Hematological Monitoring for Animals Receiving this compound

  • Baseline Assessment (Pre-treatment):

    • Record body weight and perform a thorough clinical examination of each animal.

    • Collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential.

  • During Treatment:

    • Daily: Conduct a visual health check, noting posture, activity level, fur condition, and any signs of distress or illness. Record body weights.

    • Weekly (or as indicated): Collect blood samples for CBC with differential to monitor for changes in red blood cells, white blood cells (neutrophils, lymphocytes), and platelets.

    • Immediate Action: If an animal loses more than 15% of its baseline body weight or shows significant clinical signs of illness, it should be removed from the study and veterinary care should be sought.

  • Data Analysis:

    • Compare hematological parameters of the this compound-treated groups to the vehicle control group at each time point.

    • Statistically analyze changes from baseline within each group.

Visualizations

cluster_pathway This compound's Mechanism of Action: TYK2/JAK1 Inhibition Cytokine Cytokines (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activate JAK1 JAK1 Receptor->JAK1 activate STAT STAT Proteins TYK2->STAT phosphorylate JAK1->STAT phosphorylate This compound This compound This compound->TYK2 INHIBITS This compound->JAK1 INHIBITS pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocate Gene Gene Transcription (Inflammatory Response) Nucleus->Gene regulate

Caption: this compound inhibits TYK2 and JAK1 signaling.

cluster_workflow Troubleshooting Workflow: Suspected Infection Observe Observe Clinical Signs (Lethargy, Ruffled Fur) Isolate Isolate Affected Animal(s) Observe->Isolate Monitor Increase Health Monitoring (Daily Checks, CBCs) Observe->Monitor Vet Consult Veterinarian Isolate->Vet Diagnose Diagnostics (Cultures, Swabs) Vet->Diagnose Review Review Protocol (Dose, Husbandry) Vet->Review Treat Administer Treatment (e.g., Antibiotics) Diagnose->Treat Treat->Monitor Adjust Adjust Dose or Protocol If Necessary Review->Adjust

Caption: Workflow for managing suspected infections.

cluster_logic Dose Adjustment Logic for Hematological Changes Start Weekly CBC Monitoring Check Significant Decrease in Neutrophils/Lymphocytes? Start->Check Continue Continue Current Dose & Monitoring Check->Continue No Assess Assess Animal's Clinical Health Check->Assess Yes Continue->Start Next Cycle Healthy Clinically Healthy Assess->Healthy Unhealthy Clinically Unhealthy Assess->Unhealthy Reduce Reduce this compound Dose Healthy->Reduce Stop Temporarily Stop Dosing & Provide Supportive Care Unhealthy->Stop Recheck Recheck CBC in 3-5 Days Reduce->Recheck Stop->Recheck

Caption: Decision logic for dose adjustments.

References

Brepocitinib assay interference and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference and offer strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of brepocitinib that our assays are designed to measure?

This compound is an orally available, selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] By inhibiting these kinases, this compound disrupts the signaling of various pro-inflammatory cytokines, including interferons (IFN-α/β), interleukin-6 (IL-6), IL-12, and IL-23, which are dependent on the JAK-STAT pathway.[1][3] Assays for this compound are typically designed to measure its inhibitory activity on TYK2 and JAK1, or the downstream consequences of this inhibition, such as the reduction of phosphorylated STAT proteins or the decreased expression of inflammatory mediators.

Q2: We are observing high background noise in our cellular phospho-STAT assay. What could be the cause?

High background in phospho-STAT assays can arise from several factors:

  • Sub-optimal antibody concentration: The concentration of the phospho-specific antibody may be too high, leading to non-specific binding.

  • Inadequate washing steps: Insufficient washing after antibody incubation can leave behind unbound antibodies, contributing to background signal.

  • Cross-reactivity of the secondary antibody: The secondary antibody may be binding to other proteins in the cell lysate.

  • Endogenous phosphatase activity: If not properly inhibited, phosphatases in the cell lysate can dephosphorylate STAT proteins, leading to variability and potentially a high baseline if the inhibitor is not effective.

  • Cell health and handling: Stressed or improperly handled cells can exhibit altered signaling pathway activation.

Q3: Our IC50 values for this compound in a cell-based assay are inconsistent across experiments. What are the potential reasons for this variability?

Inconsistent IC50 values for this compound can be attributed to several factors:

  • Cell passage number and density: Changes in cell passage number can lead to phenotypic drift and altered sensitivity to inhibitors. Cell density at the time of treatment can also impact the results.

  • Reagent variability: Inconsistent concentrations of stimulating cytokines or this compound dilutions can lead to significant variations in the measured IC50.

  • Incubation times: The duration of cytokine stimulation and this compound treatment should be kept consistent.

  • Matrix effects: If using biological fluids, components in the matrix can interfere with the assay.

Q4: What are "matrix effects" and how can they interfere with the quantification of this compound in plasma samples using LC-MS/MS?

Matrix effects refer to the alteration of ionization efficiency of an analyte by co-eluting substances from the sample matrix (e.g., plasma).[4][5] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[4][5] In plasma, common sources of matrix effects include phospholipids, salts, and metabolites that can interfere with the ionization of this compound in the mass spectrometer source.[2]

Troubleshooting Guides

Issue 1: Poor Selectivity in Kinase Assays

Symptoms:

  • Similar inhibitory activity of this compound is observed against other JAK family members (JAK2, JAK3) in biochemical assays.

  • Unexpected biological effects are seen in cellular assays that are not consistent with TYK2/JAK1 inhibition.

Possible Causes:

  • High concentration of this compound: At high concentrations, the selectivity of kinase inhibitors can be lost.

  • Assay conditions: The ATP concentration in in-vitro kinase assays can influence the apparent inhibitor potency and selectivity.

Mitigation Strategies:

  • Titrate this compound Concentration: Perform dose-response curves to determine the optimal concentration range where selectivity is maintained.

  • Use Cellular Assays: Whenever possible, confirm findings in whole-cell assays, which provide a more physiologically relevant context for assessing inhibitor selectivity.

  • Counter-Screening: Test this compound against a panel of other kinases to confirm its selectivity profile.

Issue 2: Matrix Effects in LC-MS/MS Bioanalysis of this compound

Symptoms:

  • Poor accuracy and precision in the quantification of this compound in plasma samples.

  • Inconsistent signal intensity for the internal standard.

  • Ion suppression or enhancement observed during method development.

Possible Causes:

  • Co-eluting endogenous components from the plasma matrix interfering with the ionization of this compound and the internal standard.

  • Sub-optimal sample preparation leading to insufficient removal of matrix components.

Mitigation Strategies:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering substances.[6]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by using a stationary phase to selectively retain and elute this compound.[7]

  • Chromatographic Separation:

    • Modify the mobile phase composition and gradient to separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal internal standard as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing the same degree of matrix effect as the analyte.[2]

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 Inhibition in a Cellular Assay
  • Cell Culture and Treatment:

    • Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEKa) at a predetermined density.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., IL-6 or IFN-α) for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 as a loading control.

Protocol 2: LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is a representative example based on validated methods for other kinase inhibitors.[8][9]

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of human plasma, add an internal standard (ideally, a stable isotope-labeled this compound).

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elute this compound and the internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and the internal standard.

  • Method Validation:

    • The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10]

Data Presentation

Table 1: Representative IC50 Values of this compound against JAK Family Kinases

KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
TYK222.7<300 (IFNα-induced pSTAT)
JAK116.8<300 (IL-6-induced pSTAT)
JAK276.6>1000
JAK36490>10000

Data compiled from publicly available information. Actual values may vary depending on assay conditions.

Table 2: Example of a Validation Summary for an LC-MS/MS Assay

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 101 ng/mL
Intra-day Precision (%CV) ≤ 15%4.5 - 8.2%
Inter-day Precision (%CV) ≤ 15%6.1 - 9.5%
Accuracy (% Bias) Within ±15%-5.3 to 7.8%
Matrix Effect (%CV) ≤ 15%10.2%
Recovery (%) Consistent and reproducible85 - 95%

This table represents typical acceptance criteria and results for a validated bioanalytical method.

Visualizations

Brepocitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN, IL-6, IL-12/23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation JAK1->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->TYK2 Inhibition This compound->JAK1 Inhibition

Caption: this compound inhibits TYK2 and JAK1, blocking the JAK-STAT signaling pathway.

Assay_Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Verify Reagent Integrity (Concentration, Storage) Start->Check_Reagents Decision1 Reagents OK? Check_Reagents->Decision1 Check_Protocol Review Experimental Protocol (Incubation Times, Cell Density) Decision2 Protocol Followed? Check_Protocol->Decision2 Check_Instrument Confirm Instrument Performance Decision3 Instrument Calibrated? Check_Instrument->Decision3 Decision1->Check_Protocol Yes Remake_Reagents Prepare Fresh Reagents Decision1->Remake_Reagents No Decision2->Check_Instrument Yes Standardize_Protocol Standardize Protocol Steps Decision2->Standardize_Protocol No Calibrate_Instrument Recalibrate Instrument Decision3->Calibrate_Instrument No Investigate_Interference Investigate Potential Interference (Matrix Effects, Off-Target) Decision3->Investigate_Interference Yes Remake_Reagents->Start Standardize_Protocol->Start Calibrate_Instrument->Start End Consistent Results Investigate_Interference->End

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

Mitigation_Strategies cluster_biochemical Biochemical/Cellular Assays cluster_bioanalytical Bioanalytical Assays (LC-MS/MS) Interference Assay Interference Off_Target Off-Target Effects Interference->Off_Target High_Background High Background Interference->High_Background Matrix_Effect Matrix Effects Interference->Matrix_Effect Mitigation1 Optimize Inhibitor Concentration Counter-Screening Off_Target->Mitigation1 Mitigation2 Titrate Antibody Concentration Optimize Wash Steps High_Background->Mitigation2 Mitigation3 Improve Sample Preparation (SPE) Use Stable Isotope-Labeled IS Optimize Chromatography Matrix_Effect->Mitigation3

Caption: Key interference types and their corresponding mitigation strategies.

References

Long-term stability of brepocitinib in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of brepocitinib in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. For creating stock solutions, DMSO is commonly used. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect the solubility and stability of this compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: How long can I store this compound stock solutions?

A3: The stability of this compound stock solutions depends on the storage temperature. The following table summarizes the recommended storage durations.

Storage TemperatureRecommended Maximum Storage Duration
-80°CUp to 1 year
-20°CUp to 1 month

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. For daily experimental use, solutions should be kept on ice and used as quickly as possible. Any remaining solution should be discarded or stored appropriately at -20°C or -80°C if it is from a fresh preparation.

Q5: Are there any known degradation pathways for this compound in solution?

A5: While specific degradation pathways for this compound in common laboratory solvents are not extensively published, a metabolite of this compound has been shown to be unstable in human plasma and phosphate buffer, undergoing chemical oxidation.[1] This suggests that oxidation could be a potential degradation pathway for this compound itself under certain conditions. Forced degradation studies involving exposure to acid, base, oxidative stress, heat, and light can help identify potential degradation products and pathways.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed in the this compound stock solution upon thawing. 1. The concentration of this compound may be too high for the solvent at lower temperatures. 2. The DMSO used may have absorbed water, reducing its solvating capacity.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. 2. Always use fresh, anhydrous DMSO to prepare stock solutions. 3. Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue.
Inconsistent experimental results using the same this compound stock solution. 1. Degradation of this compound due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate initial concentration of the stock solution.1. Prepare fresh stock solutions and aliquot them into single-use vials to minimize freeze-thaw cycles. 2. Verify the concentration of your stock solution using a spectrophotometer or by HPLC analysis against a freshly prepared standard. 3. Ensure the stock solution is completely thawed and vortexed before making dilutions.
Appearance of unexpected peaks in HPLC analysis of this compound samples. 1. Degradation of this compound. 2. Contamination of the solvent or sample.1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Ensure all solvents are of high purity and that proper handling procedures are followed to avoid contamination. 3. Analyze a blank (solvent only) to rule out solvent-related peaks.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Aliquot the stock solution into single-use, sterile, amber vials to protect from light and to avoid repeated freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To assess the stability of a this compound solution over time under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate

  • Formic acid

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

1. Preparation of Mobile Phase:

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.
  • Mobile Phase B: Acetonitrile.
  • Filter and degas both mobile phases before use.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 20 | | 15 | 80 | | 20 | 80 | | 21 | 20 | | 25 | 20 |

3. Stability Study Procedure:

  • Prepare a this compound working solution (e.g., 100 µM) in the desired solvent (e.g., DMSO or cell culture medium).
  • Divide the solution into multiple aliquots for analysis at different time points.
  • Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
  • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot for analysis.
  • Inject the sample into the HPLC system.
  • Record the chromatogram and integrate the peak area of this compound.
  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

This compound Signaling Pathway

Brepocitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates This compound This compound This compound->JAK1 Inhibits This compound->TYK2 Inhibits

Caption: this compound inhibits the JAK1/TYK2 signaling pathway.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Start: Prepare this compound Stock Solution Aliquot Aliquot Solution for Time Points & Conditions Start->Aliquot Store Store Aliquots at Defined Conditions (-80°C, -20°C, 4°C, RT) Aliquot->Store Time_Points At Each Time Point (T=0, T=1, T=2...) Store->Time_Points Analyze Analyze by HPLC Time_Points->Analyze Data Collect Data: - Peak Area of this compound - Presence of New Peaks Analyze->Data Calculate Calculate % Remaining vs. T=0 Data->Calculate Calculate->Time_Points Next Time Point End End: Determine Stability Profile Calculate->End

Caption: Workflow for assessing the stability of this compound solutions.

References

Validation & Comparative

Brepocitinib vs. Tofacitinib: A Comparative Analysis for Psoriatic Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two leading Janus kinase inhibitors in the treatment of psoriatic arthritis, this guide offers a comparative analysis of brepocitinib and tofacitinib, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their key clinical trials.

Psoriatic arthritis (PsA) is a chronic, inflammatory musculoskeletal disease that can lead to significant joint damage and disability. The Janus kinase (JAK) signaling pathway plays a crucial role in the pathogenesis of PsA, making JAK inhibitors a key therapeutic class. This guide provides a comprehensive comparison of two oral JAK inhibitors: this compound, a selective tyrosine kinase 2 (TYK2) and JAK1 inhibitor, and tofacitinib, a pan-JAK inhibitor with primary activity against JAK1 and JAK3.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and tofacitinib exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives inflammation in psoriatic arthritis. However, their distinct selectivity profiles for different JAK isoforms may lead to differences in their biological effects.

This compound is a dual inhibitor of TYK2 and JAK1. By targeting these specific kinases, this compound interrupts the signaling of key pro-inflammatory cytokines implicated in PsA, including interleukin-12 (IL-12), IL-23, and Type I interferons (via TYK2), as well as IL-6 (via JAK1). This targeted approach aims to reduce inflammation and modulate the immune response in PsA.

Tofacitinib is classified as a pan-JAK inhibitor, though it preferentially inhibits JAK1 and JAK3, with some activity against JAK2 and minimal effect on TYK2. Its inhibition of JAK1 and JAK3 impacts the signaling of a broad range of cytokines involved in immune cell activation and inflammation, including those that signal through common gamma chain-containing receptors (via JAK3) and those that utilize JAK1. This broader spectrum of activity results in the downregulation of multiple pro-inflammatory cytokines, such as IL-6, IL-17, and IL-23.

cluster_receptor Cytokine Receptor cluster_stat STAT Proteins cluster_nucleus Nucleus Receptor TYK2 TYK2 JAK1 JAK1 JAK2 JAK2 JAK3 JAK3 STAT STAT TYK2->STAT Phosphorylate JAK1->STAT Phosphorylate JAK2->STAT Phosphorylate JAK3->STAT Phosphorylate Gene Gene Transcription STAT->Gene Cytokine Cytokine Cytokine->Receptor Binds This compound This compound This compound->TYK2 Inhibits This compound->JAK1 Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibits Tofacitinib->JAK2 Inhibits (less potent) Tofacitinib->JAK3 Inhibits

Figure 1. Simplified JAK-STAT signaling pathway and points of inhibition by this compound and tofacitinib.

Clinical Efficacy: A Comparative Overview

As no head-to-head trials have been conducted, this comparison is based on data from the respective placebo-controlled clinical trials for each drug. This compound's efficacy is primarily supported by a Phase IIb study, while tofacitinib's is established through the Phase III OPAL program.

Efficacy Data at a Glance
Efficacy EndpointThis compound (Phase IIb @ 16 weeks)Tofacitinib (OPAL Broaden & Beyond @ 3 months)
ACR20 Response 30mg: 66.7%60mg: 74.6%5mg BID: 50.5% (Broaden), 49.6% (Beyond)10mg BID: 60.6% (Broaden), 47.0% (Beyond)
ACR50 Response 30mg: 42.4%60mg: 44.1%5mg BID: 27.1% (Broaden), 25.8% (Beyond)10mg BID: 35.6% (Broaden), 25.0% (Beyond)
ACR70 Response 30mg: 18.2%60mg: 23.7%5mg BID: 11.2% (Broaden), 9.8% (Beyond)10mg BID: 14.4% (Broaden), 12.1% (Beyond)
PASI75 Response 30mg: 62.1%60mg: 70.0%10mg BID: 43.2% (Beyond)
PASI90 Response 30mg: 34.5%60mg: 45.0%-

Safety and Tolerability Profile

The safety profiles of both this compound and tofacitinib are consistent with those of other JAK inhibitors.

Common and Serious Adverse Events
Adverse Event ProfileThis compound (Phase IIb @ 52 weeks)Tofacitinib (OPAL Program)
Common AEs Upper respiratory tract infections, nasopharyngitis, headache.Upper respiratory tract infections, nasopharyngitis, headache.
Serious AEs Serious infections (including herpes zoster) were reported. No major adverse cardiovascular events (MACE) or deaths were reported in the Phase IIb trial.Serious infections, malignancies, and an increased risk of herpes zoster have been associated with tofacitinib. Long-term safety data have indicated a higher rate of pulmonary embolism and death with the 10 mg twice-daily dose in rheumatoid arthritis patients.

Experimental Protocols

This compound Phase IIb Trial (NCT03963401)

This was a randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of this compound in adults with moderately to severely active psoriatic arthritis.

  • Participants: 218 adults (18-75 years) with a diagnosis of PsA for at least 6 months who met the Classification Criteria for Psoriatic Arthritis (CASPAR). Patients had active disease despite prior or current treatment with NSAIDs or DMARDs.

  • Intervention: Patients were randomized to receive oral this compound 10 mg, 30 mg, or 60 mg once daily, or placebo for 16 weeks. At week 16, patients on placebo were advanced to either 30 mg or 60 mg of this compound.

  • Primary Endpoint: The primary outcome was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement at week 16.

  • Secondary Endpoints: Included ACR50 and ACR70 responses, Psoriasis Area and Severity Index (PASI) 75 and 90 responses, and Minimal Disease Activity (MDA) at weeks 16 and 52.

Screening Screening (up to 5 weeks) Randomization Randomization (n=218) Screening->Randomization Brep60 This compound 60mg QD Randomization->Brep60 Brep30 This compound 30mg QD Randomization->Brep30 Brep10 This compound 10mg QD Randomization->Brep10 Placebo Placebo Randomization->Placebo Treatment_Wk16 Double-Blind Treatment (16 weeks) Treatment_Wk52 Active Treatment (up to 52 weeks) Treatment_Wk16->Treatment_Wk52 Placebo patients switch to This compound 30mg or 60mg FollowUp Safety Follow-up (4 weeks) Treatment_Wk52->FollowUp

Figure 2. this compound Phase IIb trial workflow.
Tofacitinib OPAL Program (Broaden - NCT01877668 & Beyond - NCT01882439)

The Oral Psoriatic Arthritis TriaL (OPAL) program consisted of two pivotal Phase III studies, OPAL Broaden and OPAL Beyond, which evaluated the efficacy and safety of tofacitinib in different patient populations with active PsA.

  • OPAL Broaden: This 12-month trial enrolled patients who had an inadequate response to at least one conventional synthetic disease-modifying antirheumatic drug (csDMARD) and were tumor necrosis factor inhibitor (TNFi)-naïve.

  • OPAL Beyond: This 6-month trial enrolled patients who had an inadequate response to at least one TNFi.

  • Intervention: In both trials, patients were randomized to receive oral tofacitinib 5 mg twice daily, 10 mg twice daily, or placebo. At 3 months, patients in the placebo group were advanced to either the 5 mg or 10 mg tofacitinib dose. OPAL Broaden also included an active control arm with adalimumab.

  • Primary Endpoints: The co-primary endpoints for both studies were the proportion of patients achieving an ACR20 response and the change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) score at 3 months.

cluster_broaden OPAL Broaden (csDMARD-IR, TNFi-naïve) cluster_beyond OPAL Beyond (TNFi-IR) B_Rand Randomization B_Tofa5 Tofacitinib 5mg BID B_Rand->B_Tofa5 B_Tofa10 Tofacitinib 10mg BID B_Rand->B_Tofa10 B_Ada Adalimumab B_Rand->B_Ada B_Pbo Placebo B_Rand->B_Pbo B_Month3 Month 3: Primary Endpoint B_Pbo->B_Month3 B_PboSwitch Placebo to Tofacitinib B_Month3->B_PboSwitch Y_Rand Randomization Y_Tofa5 Tofacitinib 5mg BID Y_Rand->Y_Tofa5 Y_Tofa10 Tofacitinib 10mg BID Y_Rand->Y_Tofa10 Y_Pbo Placebo Y_Rand->Y_Pbo Y_Month3 Month 3: Primary Endpoint Y_Pbo->Y_Month3 Y_PboSwitch Placebo to Tofacitinib Y_Month3->Y_PboSwitch

Figure 3. Logical flow of the Tofacitinib OPAL clinical trial program.

Conclusion

This compound and tofacitinib are both effective oral treatment options for patients with psoriatic arthritis, operating through the inhibition of the JAK-STAT signaling pathway. This compound's dual TYK2/JAK1 inhibition offers a more targeted approach, while tofacitinib's broader JAK inhibition has a well-established efficacy and safety profile from extensive clinical trials. The choice between these agents may depend on patient-specific factors, including prior treatment history and comorbidities. Direct comparative trials would be beneficial to further delineate the relative efficacy and safety of these two JAK inhibitors in the management of psoriatic arthritis.

A Comparative Analysis of Brepocitinib and Ritlecitinib for Alopecia Areata

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Alopecia areata (AA) is an autoimmune disorder characterized by non-scarring hair loss, driven by an immune attack on hair follicles.[1][2] The Janus kinase (JAK) signaling pathway plays a crucial role in mediating the inflammatory response central to AA's pathogenesis, making JAK inhibitors a primary focus of therapeutic development.[2][3] This guide provides a detailed comparison of two investigational oral JAK inhibitors, brepocitinib (a Tyrosine Kinase 2/JAK1 inhibitor) and ritlecitinib (a JAK3/TEC family kinase inhibitor), for the treatment of alopecia areata, based on available clinical trial data.

Mechanism of Action: Targeting Different Arms of the Immune Cascade

The pathogenesis of AA involves cytokines that signal through the JAK-STAT pathway, leading to T-cell-mediated inflammation and hair follicle damage.[3] this compound and ritlecitinib interrupt this cascade at different points due to their distinct selectivity profiles.

This compound is a potent inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[4][5] This dual inhibition blocks the signaling of key cytokines implicated in AA, including IL-12, IL-23, and Type I interferons.

Ritlecitinib , conversely, is a dual inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][4][6] Its inhibition of JAK3 disrupts signaling by common gamma chain (γc) cytokines such as IL-2, IL-7, IL-15, and IL-21, which are critical for the proliferation and function of lymphocytes.[7] The additional inhibition of TEC family kinases is thought to block the cytolytic activity of CD8+ T cells and Natural Killer (NK) cells, further mitigating the autoimmune attack on hair follicles.[1][7][8] Ritlecitinib's covalent and irreversible binding to a unique cysteine residue on JAK3 contributes to its high selectivity.[1]

G cluster_0 Upstream Cytokine Signaling cluster_1 JAK-STAT Pathway cluster_2 TEC Kinase Pathway cluster_3 Cellular Response Cytokines (IFN-γ, IL-15, etc.) Cytokines (IFN-γ, IL-15, etc.) JAK1 JAK1 Cytokines (IFN-γ, IL-15, etc.)->JAK1 TYK2 TYK2 Cytokines (IFN-γ, IL-15, etc.)->TYK2 JAK3 JAK3 Cytokines (IFN-γ, IL-15, etc.)->JAK3 STAT STAT JAK1->STAT TYK2->STAT JAK3->STAT Gene Transcription Gene Transcription STAT->Gene Transcription TEC Family Kinases TEC Family Kinases Immune Cell Proliferation & Attack Immune Cell Proliferation & Attack TEC Family Kinases->Immune Cell Proliferation & Attack T-Cell Receptor T-Cell Receptor T-Cell Receptor->TEC Family Kinases Gene Transcription->Immune Cell Proliferation & Attack Hair Follicle Inflammation Hair Follicle Inflammation Immune Cell Proliferation & Attack->Hair Follicle Inflammation This compound This compound This compound->JAK1 This compound->TYK2 Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Ritlecitinib->TEC Family Kinases G cluster_0 Phase 2/3 Clinical Trial Workflow Screening Screening - Diagnosis of AA - SALT Score ≥50 Baseline Baseline Visit - SALT Assessment - Biopsies (optional) - Safety Labs Screening->Baseline Randomization Randomization Baseline->Randomization Treatment 24-Week Double-Blind Period (Drug vs. Placebo) Randomization->Treatment 1:1:1... Week24 Week 24 Assessment - Primary Endpoint (SALT ≤20) - Safety Follow-up Treatment->Week24 Extension 24-48 Week Extension Period (Active Treatment) Week24->Extension End End of Study - Final Efficacy & Safety - Long-term Follow-up Extension->End

References

Brepocitinib: A Comparative Analysis Against Existing Treatments in Psoriatic Arthritis and Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to the Research and Drug Development Community

This guide provides a detailed, data-driven comparison of brepocitinib, an investigational dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), against established treatments for psoriatic arthritis and plaque psoriasis. As direct head-to-head clinical trial data is not yet available, this analysis juxtaposes results from this compound's placebo-controlled trials with pivotal trial data for other relevant therapies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Inhibition of TYK2 and JAK1

This compound uniquely targets two key enzymes in the Janus kinase family, TYK2 and JAK1. These kinases are integral to the signaling pathways of various pro-inflammatory cytokines implicated in the pathophysiology of autoimmune diseases such as psoriatic arthritis and psoriasis. By inhibiting both TYK2 and JAK1, this compound has the potential to modulate the signaling of a broad range of cytokines, including interleukin-6 (IL-6), IL-12, IL-23, and Type I and II interferons (IFNs), thereby reducing the inflammatory cascade.

This compound's Dual Inhibition of the JAK-STAT Signaling Pathway Cytokine Cytokines (IL-6, IL-12, IL-23, IFNs) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STATs TYK2->STAT phosphorylates JAK1->STAT phosphorylates This compound This compound This compound->TYK2 inhibits This compound->JAK1 inhibits pSTAT pSTATs STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene Gene Transcription (Inflammation) Nucleus->Gene

This compound's Mechanism of Action

Comparative Efficacy in Psoriatic Arthritis

This section compares the efficacy of oral this compound from its Phase IIb clinical trial (NCT03963401) with the pivotal Phase III trials of the approved JAK inhibitor, tofacitinib (OPAL Broaden - NCT01877668 and OPAL Beyond - NCT01882439). It is important to note that these are separate trials with potentially different patient populations and are not direct head-to-head comparisons.

Table 1: Efficacy in csDMARD-IR Psoriatic Arthritis Patients (12-16 Weeks)
EndpointThis compound 30 mg QD (Week 16)[1][2][3][4][5][6][7][8]This compound 60 mg QD (Week 16)[1][2][3][4][5][6][7][8]Placebo (this compound Trial) (Week 16)[1][2][3][4][5][6][7][8]Tofacitinib 5 mg BID (OPAL Broaden) (Week 12)[9][10]Tofacitinib 10 mg BID (OPAL Broaden) (Week 12)[9][10]Placebo (OPAL Broaden) (Week 12)[9][10]
ACR20 Response 66.7%74.6%43.3%50.5%60.6%33.3%
ACR50 Response 36.5%44.8%15.0%28.0%40.0%10.0%
ACR70 Response 15.9%22.4%6.7%17.0%14.0%5.0%
PASI75 Response 50.0%66.7%21.4%39.9%59.2%6.2%

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria; PASI75: Psoriasis Area and Severity Index 75% improvement; QD: once daily; BID: twice daily; csDMARD-IR: inadequate response to conventional synthetic disease-modifying antirheumatic drugs.

Table 2: Efficacy in TNFi-IR Psoriatic Arthritis Patients (12 Weeks)
EndpointTofacitinib 5 mg BID (OPAL Beyond)[9][11][12]Tofacitinib 10 mg BID (OPAL Beyond)[9][11][12]Placebo (OPAL Beyond)[9][11][12]
ACR20 Response 49.6%47.0%23.7%
PASI75 Response 21.0%43.2%14.0%

TNFi-IR: inadequate response to tumor necrosis factor inhibitors.

Comparative Efficacy in Plaque Psoriasis

Due to the availability of data for another TYK2 inhibitor, deucravacitinib, this section compares findings from a Phase IIa study of this compound with the pivotal Phase III trials of deucravacitinib (POETYK PSO-1 - NCT03624127 and POETYK PSO-2 - NCT03611751). As with the psoriatic arthritis data, these are not from direct head-to-head trials.

Table 3: Efficacy in Moderate-to-Severe Plaque Psoriasis (16 Weeks)
EndpointThis compound (Phase IIa)Deucravacitinib 6 mg QD (POETYK PSO-1)[13]Placebo (POETYK PSO-1)[13]Apremilast 30 mg BID (POETYK PSO-1)[13]Deucravacitinib 6 mg QD (POETYK PSO-2)[14]Placebo (POETYK PSO-2)[14]Apremilast 30 mg BID (POETYK PSO-2)[14]
PASI75 Response Showed signs of clinical benefit[15]58.4%12.7%35.1%Not explicitly stated, but superior to placebo and apremilast[16]Not explicitly statedNot explicitly stated
sPGA 0/1 Response Not Available53.6%7.2%32.1%Met co-primary endpoint vs. placebo[16]Not explicitly statedNot explicitly stated

sPGA 0/1: static Physician's Global Assessment of clear or almost clear.

Experimental Protocols

This compound Phase IIb Psoriatic Arthritis Study (NCT03963401)

This was a randomized, placebo-controlled, dose-ranging study in adults with active psoriatic arthritis who had an inadequate response to NSAIDs or DMARDs.[17] Up to 30% of patients with prior use of one TNF inhibitor were permitted.[17] Patients were randomized to receive oral this compound at doses of 10 mg, 30 mg, or 60 mg once daily, or placebo for 16 weeks.[17] The primary endpoint was the proportion of patients achieving an ACR20 response at week 16.[1][17]

This compound PsA Phase IIb Trial Workflow Screening Screening (Active PsA, csDMARD-IR) Randomization Randomization (2:2:1:2) Screening->Randomization Brep10 This compound 10mg QD Randomization->Brep10 Brep30 This compound 30mg QD Randomization->Brep30 Brep60 This compound 60mg QD Randomization->Brep60 Placebo Placebo Randomization->Placebo Week16 Week 16 Primary Endpoint (ACR20) Brep10->Week16 Brep30->Week16 Brep60->Week16 Placebo->Week16 FollowUp Weeks 16-52 (Placebo crossover to this compound) Week16->FollowUp

This compound PsA Phase IIb Trial Workflow
Tofacitinib OPAL Broaden Phase III Psoriatic Arthritis Study (NCT01877668)

This was a 12-month, randomized, placebo-controlled, double-blind, parallel-group study in adult patients with active psoriatic arthritis who had an inadequate response to at least one csDMARD and were TNF inhibitor-naïve.[9][10][18] Patients were randomized to receive tofacitinib 5 mg twice daily, tofacitinib 10 mg twice daily, adalimumab 40 mg every 2 weeks, or placebo.[9] At month 3, patients in the placebo group were advanced to either 5 mg or 10 mg tofacitinib twice daily.[9] The primary endpoints were ACR20 response and change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) score at 3 months.[9]

Deucravacitinib POETYK PSO-1 Phase III Plaque Psoriasis Study (NCT03624127)

This was a 52-week, randomized, double-blind, placebo- and active-controlled trial in adults with moderate to severe plaque psoriasis.[13] Patients were randomized 2:1:1 to receive deucravacitinib 6 mg once daily, placebo, or apremilast 30 mg twice daily.[13] The co-primary endpoints were the percentage of patients achieving a PASI75 response and an sPGA score of 0 or 1 at week 16, compared with placebo.[13]

Deucravacitinib POETYK PSO-1 Trial Workflow Screening Screening (Moderate-to-Severe Plaque Psoriasis) Randomization Randomization (2:1:1) Screening->Randomization Deucra Deucravacitinib 6mg QD Randomization->Deucra Placebo Placebo Randomization->Placebo Apremilast Apremilast 30mg BID Randomization->Apremilast Week16 Week 16 Co-Primary Endpoints (PASI75, sPGA 0/1) Deucra->Week16 Placebo->Week16 Apremilast->Week16 Week52 Week 52 Maintained Efficacy Week16->Week52

Deucravacitinib POETYK PSO-1 Trial Workflow

Summary and Future Directions

The available data suggests that this compound demonstrates a promising efficacy profile in psoriatic arthritis, with a significant proportion of patients achieving clinically meaningful improvements in signs and symptoms compared to placebo. While direct comparisons are not available, the results from the Phase IIb study appear competitive with the established efficacy of tofacitinib in a similar patient population. In plaque psoriasis, early data indicates a clinical benefit, and a comparison with the TYK2 inhibitor deucravacitinib will be of high interest as more data on this compound becomes available.

The dual inhibition of TYK2 and JAK1 by this compound presents a novel therapeutic approach. Further investigation, particularly through head-to-head comparative trials, is warranted to fully elucidate its position in the treatment landscape for psoriatic arthritis, plaque psoriasis, and other immune-mediated diseases. Researchers and clinicians should monitor the progress of ongoing and future clinical trials to gain a comprehensive understanding of this compound's relative efficacy and safety.

References

Brepocitinib Clinical Trial Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of clinical trial data for brepocitinib, a novel dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), against alternative treatments. This compound is under investigation for a variety of autoimmune and inflammatory diseases, with recent positive Phase 3 data in dermatomyositis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's efficacy, safety, and mechanism of action supported by experimental data.

Mechanism of Action: Dual TYK2/JAK1 Inhibition

This compound is an oral, once-daily small molecule that selectively inhibits both TYK2 and JAK1.[4][5] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in inflammation and immune responses.[6][7] By dually targeting TYK2 and JAK1, this compound effectively suppresses the signaling of key pathogenic cytokines, including Type I and II interferons, IL-6, IL-12, and IL-23, which are implicated in the pathogenesis of several autoimmune diseases.[4][5][6] This dual inhibition is expected to provide greater efficacy compared to agents that inhibit either TYK2 or JAK1 alone.[8][9]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokines (IFN, IL-6, IL-12/23) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Transcription Gene Transcription (Inflammatory Mediators) pSTAT->Transcription Translocates to Nucleus This compound This compound This compound->JAK1 Inhibits This compound->TYK2 Inhibits cluster_treatment 52-Week Double-Blind Treatment Period Screening Patient Screening (N=241 Adults with Active DM) Randomization Randomization (1:1:1) Screening->Randomization ArmA This compound 30 mg QD Randomization->ArmA ArmB This compound 15 mg QD Randomization->ArmB ArmC Placebo QD Randomization->ArmC Analysis Primary Endpoint Analysis (TIS at Week 52) ArmA->Analysis ArmB->Analysis ArmC->Analysis cluster_this compound This compound 30 mg cluster_placebo Placebo + Standard of Care Title Comparative Analysis Logic: This compound vs. Standard of Care in Dermatomyositis B_TIS Mean TIS: 46.5 Comparison Efficacy Comparison (VALOR Study) B_TIS->Comparison B_Resp >66% Moderate Response B_Resp->Comparison B_Skin 44% Skin Remission B_Skin->Comparison B_Steroid 42% Steroid Free B_Steroid->Comparison P_TIS Mean TIS: 31.2 P_TIS->Comparison P_Resp Response Rate Lower P_Resp->Comparison P_Skin 21% Skin Remission P_Skin->Comparison P_Steroid 23% Steroid Free P_Steroid->Comparison

References

Safety Operating Guide

Personal protective equipment for handling Brepocitinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Brepocitinib. Adherence to these procedures is essential to ensure personal safety and proper disposal.

This compound is an orally available, selective inhibitor of non-receptor tyrosine-protein kinase TYK2 and tyrosine-protein kinase JAK1 (Janus kinase 1)[1][2]. As with any active pharmaceutical ingredient, proper handling and personal protective equipment (PPE) are paramount to minimize exposure and mitigate potential health risks.

Hazard Identification and Classification

This compound and its tosylate salt are classified with the following hazards:

Hazard StatementDescriptionGHS ClassificationSource
H315Causes skin irritationSkin Irritation[3]
H319Causes serious eye irritationEye Irritation[3]
H335May cause respiratory irritationSpecific Target Organ Toxicity[3]
H361Suspected of damaging fertility or the unborn childReproductive Toxicity[1][2]

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation.

PPE CategoryItemSpecification
Hand Protection Chemical resistant glovesNitrile or other appropriate material. Double gloving is recommended for hazardous drugs.[4]
Body Protection Protective clothingA lab coat or gown designed to resist chemical permeation.[3][5]
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes. A face shield may be necessary if there is a significant splash risk.[3]
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling the powder outside of a certified chemical fume hood or biological safety cabinet to avoid dust inhalation.[6]

Operational and Handling Plan

A systematic approach is crucial for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designated Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe 1. Establish don_ppe Don PPE Correctly gather_ppe->don_ppe 2. Collect weigh_containment Weigh/Handle in Ventilated Enclosure don_ppe->weigh_containment 3. Wear avoid_dust Minimize Dust Generation weigh_containment->avoid_dust 4. Handle no_eat_drink No Eating, Drinking, or Smoking avoid_dust->no_eat_drink decontaminate Decontaminate Work Surfaces no_eat_drink->decontaminate 5. After Use doff_ppe Doff PPE Carefully decontaminate->doff_ppe 6. Clean wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 7. Remove

Figure 1. Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[3]
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell.

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

cluster_spill Spill Response cluster_disposal Disposal evacuate Evacuate Area (if necessary) ppe Wear Appropriate PPE evacuate->ppe 1. Secure contain Contain Spill with Inert Material ppe->contain 2. Protect collect Collect into a Suitable Container contain->collect 3. Control label_waste Label Waste Container collect->label_waste 4. Clean Up dispose Dispose via Approved Waste Disposal Plant label_waste->dispose 5. Identify

Figure 2. Logical flow for spill response and disposal of this compound waste.

Spill Cleanup:

  • Avoid breathing dust.[3]

  • Wear appropriate personal protective equipment as outlined above.[3]

  • For spills, prevent further leakage if safe to do so.[3]

  • Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container.[3]

Disposal: Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains, waterways, or soil.[3]

Storage Conditions

Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[3] It should be stored locked up.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.